molecular formula C10H9NO B1347387 5-methyl-1H-indole-3-carbaldehyde CAS No. 52562-50-2

5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1347387
CAS No.: 52562-50-2
M. Wt: 159.18 g/mol
InChI Key: ZTNQWTPWKNDRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88872. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNQWTPWKNDRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293350
Record name 5-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52562-50-2
Record name 52562-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methylindole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and drug discovery.[1] Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound, intended to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

This compound is an off-white to pink solid.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 5-Methylindole-3-carboxaldehyde, 3-Formyl-5-methylindole[3]
CAS Number 52562-50-2[3]
Molecular Formula C₁₀H₉NO[3]
Molecular Weight 159.18 g/mol [3]
Appearance Off-white to pink solid[2]
Melting Point 148-151 °C[2]
Boiling Point (Predicted) 348.2 ± 22.0 °C[2]
Density (Predicted) 1.226 ± 0.06 g/cm³[2]
pKa (Predicted) 15.68 ± 0.30[2]
Solubility Soluble in ethanol.[4]

Synthesis and Purification

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an electron-rich aromatic ring, such as 5-methylindole, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Synthesis

Materials:

  • 5-methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure: [5]

  • In a flask maintained under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled DMF with stirring to prepare the Vilsmeier reagent.

  • In a separate flask, dissolve 5-methylindole in anhydrous DMF.

  • Slowly add the prepared Vilsmeier reagent to the 5-methylindole solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour, and then heat the mixture to 85 °C for about five hours.

  • Cool the reaction mixture and then carefully add a saturated aqueous solution of sodium carbonate until the mixture is basic. This will cause a light yellow solid to precipitate.

  • Collect the solid precipitate by filtration and dry it to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography.[2]

Experimental Protocol: Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Petroleum ether

Procedure: [2]

  • Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (a mixture of ethyl acetate and petroleum ether, e.g., 3:1 v/v).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the ethyl acetate/petroleum ether mixture.

  • Collect the fractions containing the purified product (monitoring by thin-layer chromatography).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Spectral Data

The structure and purity of this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
12.54br1HN-H[5]
9.94s1HCHO[5]
8.37d1HAr-H[5]
7.75d1HAr-H[5]
7.30d1HAr-H[5]
7.25dd1HAr-H[5]
2.36s3HCH₃[5]
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Description
~3400N-H stretch
~1650C=O stretch (aldehyde)
~1500-1600C=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The gas chromatography-mass spectrometry (GC-MS) data shows a top peak at m/z 158 and a second highest peak at m/z 159, corresponding to the [M-H]⁺ and [M]⁺ ions, respectively.[3]

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the indole nucleus and the aldehyde functional group. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. The indole ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the aldehyde group at the 3-position can influence the regioselectivity of such reactions.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, the parent compound, indole-3-carboxaldehyde, has been shown to possess significant immunomodulatory and anti-inflammatory properties.[6][7] It is plausible that the 5-methyl derivative shares some of these characteristics.

Indole-3-carboxaldehyde is known to interact with at least two key signaling pathways:

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Indole-3-carboxaldehyde is an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.[8]

  • Toll-like Receptor 7 (TLR7) Signaling Pathway: Indole-3-carboxaldehyde has been shown to moderately inhibit the TLR7 signaling pathway, which is involved in the recognition of viral single-stranded RNA and the subsequent activation of pro-inflammatory responses.[6]

It is important to note that the following diagrams illustrate the established signaling pathways for the parent compound, indole-3-carboxaldehyde. Further research is required to definitively confirm that this compound acts via the same mechanisms.

AhR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3A Indole-3-carboxaldehyde AhR_complex AhR-Hsp90-XAP2-p23 Complex I3A->AhR_complex Binds to AhR AhR_ligand Ligand-Bound AhR AhR_complex->AhR_ligand Conformational Change AhR_ARNT_dimer AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT_dimer Translocates to Nucleus & Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT_dimer->XRE Binds to DNA Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_Expression Initiates Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carboxaldehyde.

TLR7_Signaling_Pathway_Inhibition ssRNA Viral ssRNA TLR7 TLR7 ssRNA->TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB->Proinflammatory_Cytokines I3A Indole-3-carboxaldehyde I3A->TLR7 Inhibits

Caption: Inhibition of the TLR7 signaling pathway by indole-3-carboxaldehyde.

Safety and Handling

This compound is classified as an irritant.[3] The following GHS hazard statements apply:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in medicinal chemistry with potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis and purification protocol, and a summary of its spectral data. While its specific biological activities are still under investigation, the known immunomodulatory effects of its parent compound, indole-3-carboxaldehyde, suggest that this compound is a promising candidate for further research, particularly in the areas of inflammation and immunology. Future studies should focus on elucidating its precise mechanism of action and its potential interactions with key signaling pathways.

References

Spectral Analysis of 5-methyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The spectral data for this compound is summarized below. These values are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.1br s1HN-H
~9.95s1H-CHO
~8.0s1HH-2
~7.9s1HH-4
~7.3d1HH-7
~7.0d1HH-6
~2.4s3H-CH₃

Solvent: DMSO-d₆

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~185.0C=O (Aldehyde)
~138.0C-2
~136.5C-7a
~132.0C-5
~125.0C-3a
~124.5C-6
~122.0C-4
~118.0C-3
~112.0C-7
~21.0-CH₃

Solvent: DMSO-d₆ (Predicted)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3300Strong, BroadN-H Stretch
~2850-3000MediumC-H Stretch (Aromatic & Aliphatic)
~1650-1680StrongC=O Stretch (Aldehyde)
~1580-1620Medium-StrongC=C Stretch (Aromatic)
~1450-1500MediumC=C Stretch (Aromatic)
~1300-1400MediumC-N Stretch
~800-850StrongC-H Bend (Out-of-plane)

Sample Preparation: Attenuated Total Reflectance (ATR) or KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[1]

m/zRelative IntensityAssignment
159High[M]⁺ (Molecular Ion)
158Highest[M-H]⁺
130Medium[M-CHO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single-pulse experiment with a 30° or 90° pulse.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).

    • Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled experiment (e.g., using a zgpg sequence).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the MS ion source.

    • Acquire mass spectra over a mass range of, for example, 40-400 amu using a standard EI energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Pure Compound NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Solid Sample Compound->IR_Sample MS_Sample Dilute in Volatile Solvent Compound->MS_Sample NMR NMR Spectrometer (¹H, ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS GC-MS MS_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation & Purity Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The focus is on the Vilsmeier-Haack reaction, the most prevalent and efficient method for this transformation. This document details the reaction mechanisms, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its indole scaffold is a common feature in many pharmaceuticals. The aldehyde functional group at the 3-position provides a versatile handle for further chemical modifications. Accurate and efficient synthesis of this intermediate is therefore of significant interest. While several formylation methods exist, the Vilsmeier-Haack reaction is the most widely employed for indoles due to its high regioselectivity and good yields.

Synthesis Mechanisms

The formylation of 5-methylindole to produce this compound is predominantly achieved through electrophilic substitution at the electron-rich C3 position of the indole ring. The two primary reactions considered for this transformation are the Vilsmeier-Haack reaction and the Duff reaction.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and effective method for the synthesis of this compound.[1] It involves the formylation of an electron-rich aromatic ring, such as 5-methylindole, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3]

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

  • Electrophilic Attack: The electron-rich C3 position of 5-methylindole attacks the Vilsmeier reagent. The high electron density at this position drives the high regioselectivity of the reaction.[4]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[2]

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 5_Methylindole 5-Methylindole Iminium_Intermediate Iminium Salt Intermediate 5_Methylindole->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product H₂O Workup

Vilsmeier-Haack Reaction Mechanism Overview
The Duff Reaction

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols.[5][6] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or glycerol.[7][8] While it can be used for indoles, it is generally less efficient for this class of compounds compared to the Vilsmeier-Haack reaction.[9]

The mechanism of the Duff reaction involves the following steps:

  • Formation of the Electrophile: HMTA is protonated and rearranges to form an electrophilic iminium ion.[5]

  • Electrophilic Attack: The electron-rich indole ring attacks the iminium ion.

  • Hydrolysis: A series of steps including further reaction with HMTA and eventual hydrolysis leads to the formation of the aldehyde.[5][8]

Duff_Reaction_Mechanism cluster_0 Formation of Electrophile cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Iminium Ion HMTA->Iminium_Ion + H⁺ 5_Methylindole 5-Methylindole Adduct Intermediate Adduct 5_Methylindole->Adduct + Iminium Ion Product This compound Adduct->Product Hydrolysis

Duff Reaction Mechanism Overview

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound via the Vilsmeier-Haack reaction, allowing for a comparison of different reaction conditions and their outcomes.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Melting Point (°C)Reference
5-MethylindolePOCl₃, DMFDMF0 to 85588148-149[10]
5-MethylindolePOCl₃, DMFDMF0 to 85---[1]
2,4-DimethylanilineVilsmeier Reagent, DMFDMF0 to 855--[10]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Vilsmeier-Haack Synthesis using Phosphorus Oxychloride

This protocol is adapted from a common procedure for the formylation of indoles.

Materials:

  • 5-Methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

  • Water

Procedure:

  • Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0-5 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction with 5-Methylindole: Dissolve 5-methylindole in anhydrous DMF. Slowly add this solution dropwise to the prepared Vilsmeier reagent, again maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to 85 °C and maintain this temperature for approximately 5 hours.

  • Workup and Isolation: Cool the reaction mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the mixture by adding a saturated sodium carbonate solution until the solution is basic. A solid precipitate of this compound will form.

  • Purification: Collect the solid product by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.[11]

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification & Analysis Reagent_Prep Vilsmeier Reagent Preparation Reaction Reaction with 5-Methylindole Reagent_Prep->Reaction Quenching Quenching with Ice & Water Reaction->Quenching Neutralization Neutralization with Sat. Na₂CO₃ Solution Quenching->Neutralization Filtration Filtration to Isolate Crude Product Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying of Pure Product Recrystallization->Drying Characterization Characterization (NMR, MP) Drying->Characterization

General Workflow for Synthesis and Purification

Conclusion

The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction. This method offers high regioselectivity and good yields, making it the preferred route for both laboratory and industrial scale production. This guide has provided the essential technical details, including reaction mechanisms, comparative quantitative data, and detailed experimental protocols, to aid researchers and professionals in the successful synthesis of this important pharmaceutical intermediate.

References

The Biological Frontier: An In-depth Technical Guide to the Activity of 5-Methyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Among its myriad derivatives, those stemming from 5-methyl-1H-indole-3-carbaldehyde represent a promising class of molecules with diverse pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Derivatives of this compound have emerged as a focal point in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative indole-3-carbaldehyde derivatives, providing a comparative view of their potency. While specific data for a wide range of 5-methyl derivatives are still emerging, the presented data for structurally related analogs, particularly other 5-substituted and N-substituted indole-3-carbaldehyde derivatives, offer valuable insights into their potential efficacy.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Sulfonohydrazide 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[1]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[1]
Palladium(II) Complex [PdCl(L)(PPh3)] where HL = Indole-3-carbaldehyde N(4)-phenylthiosemicarbazoneHepG-2 (Liver)22.8[2]
Indole-Schiff Base N'-((1-(4-cyanobenzyl)-1H-indol-3-yl)methylene)-4-methylbenzohydrazideA549 (Lung)Data not explicitly provided but showed significant activity[3]
5-Hydroxyindole Carboxylic Acid 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic AcidMCF-7 (Breast)EC50 value reported[4]
Signaling Pathways in Cancer

Indole derivatives frequently exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and apoptosis. The PI3K/Akt/mTOR and NF-κB pathways are prominent targets.

The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Indole compounds have been shown to inhibit this pathway at various nodes, leading to decreased cell growth and induction of apoptosis.[5]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation & Survival Proliferation & Survival mTORC1->Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->Akt inhibits

PI3K/Akt/mTOR signaling pathway and inhibition by indole derivatives.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes proliferation and prevents apoptosis. Indole derivatives can inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis.[5]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates & degrades Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Gene Transcription Gene Transcription This compound Derivative This compound Derivative This compound Derivative->IKK Complex inhibits

NF-κB signaling pathway and its inhibition by indole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Schiff base and thiosemicarbazone derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. These compounds often exert their effects by interfering with essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative indole-3-carbaldehyde derivatives against various microbial strains.

Derivative ClassCompoundMicrobial StrainMIC (µg/mL)Reference
Semicarbazone 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100[6]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis100[6]
Thiosemicarbazone Indole-3-carbaldehyde thiosemicarbazoneVarious bacteriaModerate activity reported[7]
N-Methyl Thiosemicarbazone 4-(thiophen-2-yl)-1-((1H-indol-3-yl)methylene)thiosemicarbazideStaphylococcus aureus39.68[8]
4-(thiophen-2-yl)-1-((1H-indol-3-yl)methylene)thiosemicarbazidePseudomonas aeruginosa39.68[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, the MIC is the lowest concentration where no color change (from blue to pink) is observed.

Anti-inflammatory Activity

Chalcone derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of representative indole-based chalcones against COX-1 and COX-2 enzymes.

Derivative ClassCompoundEnzymeIC50 (µg/mL)Reference
Chalcone 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-18.1 ± 0.2[9]
3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-29.5 ± 0.8[9]
3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-oneCOX-18.6 ± 0.1[9]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these chalcone derivatives are largely attributed to their ability to inhibit COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. The inhibition of these enzymes reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Anti_Inflammatory_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Assay cluster_invivo In Vivo Model This compound This compound Chalcone Derivative Chalcone Derivative This compound->Chalcone Derivative Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->Chalcone Derivative COX-1/COX-2 Enzyme Assay COX-1/COX-2 Enzyme Assay Chalcone Derivative->COX-1/COX-2 Enzyme Assay IC50 Determination IC50 Determination COX-1/COX-2 Enzyme Assay->IC50 Determination LPS-induced Sepsis in Mice LPS-induced Sepsis in Mice IC50 Determination->LPS-induced Sepsis in Mice Select Potent Inhibitors Evaluation of Anti-inflammatory & Antioxidant Activity Evaluation of Anti-inflammatory & Antioxidant Activity LPS-induced Sepsis in Mice->Evaluation of Anti-inflammatory & Antioxidant Activity

Experimental workflow for evaluating anti-inflammatory chalcones.
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general outline for assessing the in vitro inhibition of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound chalcone derivatives

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compounds.

  • Reaction Initiation: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent to quantify the amount of prostaglandin E2 produced.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in drug discovery. The available data on structurally related compounds strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further exploration of this chemical space, with a focus on elucidating structure-activity relationships and mechanisms of action, is warranted to unlock their full therapeutic potential. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate and inspire future research in this exciting field.

References

5-Methyl-1H-indole-3-carbaldehyde: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-methyl-1H-indole-3-carbaldehyde, with a focus on its solubility and stability. Due to the limited availability of quantitative data in public literature, this document emphasizes robust experimental protocols to enable researchers to determine these critical parameters. Understanding the solubility and stability of this compound is essential for its application in drug discovery and development, facilitating appropriate solvent selection, formulation design, and storage conditions.

Core Physicochemical Properties

This compound is a derivative of indole, a common scaffold in biologically active molecules. The addition of a methyl group at the 5-position and a carbaldehyde group at the 3-position influences its chemical properties.

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem
Molecular Weight 159.18 g/mol PubChem[1]
Appearance Off-white to pink solidChemicalBook[2]
Melting Point 148-151 °CChemicalBook[2]
CAS Number 52562-50-2PubChem[1]

Solubility Profile

Table of Predicted Solubilities:

SolventPredicted SolubilityRationale
WaterLow / Sparingly SolubleBased on the parent compound's slight solubility and the added lipophilic methyl group.
MethanolSolubleThe parent compound is soluble in methanol.[3]
EthanolSolubleThe parent compound is readily soluble in ethanol.[4]
Dimethyl Sulfoxide (DMSO)SolubleThe parent compound is soluble in DMSO.[3][5]
AcetonitrileLikely SolubleA common solvent for organic compounds of similar structure.
DichloromethaneLikely SolubleA common solvent for non-polar to moderately polar organic compounds.
HexaneLow / Sparingly SolubleThe polarity of the indole and aldehyde groups would limit solubility in highly non-polar solvents.

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application. Commercial suppliers recommend storing the compound at -20°C and protected from light, suggesting potential sensitivity to heat and photodegradation.[6] The indole ring system, in general, is susceptible to oxidation.

Summary of Potential Instabilities and Recommended Storage:

ConditionPotential for DegradationRecommended Storage
Temperature Susceptible to thermal degradation.Store at -20°C.[6]
Light Susceptible to photodegradation.Protect from light.[6]
pH Potential for hydrolysis of the aldehyde or degradation of the indole ring under strong acidic or basic conditions.Store in a dry, neutral environment.
Oxidation The electron-rich indole ring is prone to oxidation.Store under an inert atmosphere if long-term stability is critical.

Experimental Protocols

To address the lack of quantitative data, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

    • For complete separation, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in units such as mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Stress Conditions:

  • Acidic Hydrolysis:

    • Treat a solution of the compound with 0.1 N to 1 N hydrochloric acid.

    • Heat the solution (e.g., at 60°C) and monitor for degradation over time.

  • Basic Hydrolysis:

    • Treat a solution of the compound with 0.1 N to 1 N sodium hydroxide.

    • Heat the solution (e.g., at 60°C) and monitor for degradation over time.

  • Oxidative Degradation:

    • Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature and monitor for degradation.

  • Thermal Degradation:

    • Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Analyze the sample at various time points.

  • Photostability:

    • Expose a solution and a solid sample of the compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).

    • Include a dark control to differentiate between light-induced and thermal degradation.

Visualizations

The following diagrams illustrate the logical workflows for assessing the solubility and stability of a chemical compound like this compound.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting start Start: Obtain Pure This compound select_solvents Select Solvents (e.g., Water, Ethanol, DMSO) start->select_solvents add_excess Add Excess Compound to Known Volume of Solvent select_solvents->add_excess equilibrate Equilibrate (Shake) at Constant Temperature add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate report Report Results calculate->report

Caption: Workflow for Experimental Solubility Determination.

Stability_Assessment_Workflow cluster_setup Study Setup cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Interpretation start Start: Prepare Solutions & Solid Samples of Compound method Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method acid Acidic Hydrolysis base Basic Hydrolysis oxidation Oxidative (H₂O₂) thermal Thermal (Heat) photo Photolytic (Light) analyze Analyze Samples at Time Intervals acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze quantify Quantify Parent Compound & Degradation Products analyze->quantify pathway Identify Degradation Pathways quantify->pathway report Report Stability Profile pathway->report

References

An In-depth Technical Guide to 5-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-1H-indole-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the indole family, a class of compounds of significant interest in medicinal chemistry. The indole scaffold is a prevalent feature in numerous biologically active natural products and synthetic drugs. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound and its derivatives. While specific quantitative biological data for the title compound is limited in publicly available literature, this guide collates representative data from closely related indole-3-carbaldehyde derivatives to illustrate the therapeutic potential of this chemical class. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside diagrams of relevant signaling pathways to offer insights into potential mechanisms of action.

Chemical Properties and Identification

This compound is an off-white to pink solid. Its chemical structure consists of a bicyclic system with a fused benzene and pyrrole ring, a methyl group at position 5, and a carbaldehyde group at position 3 of the indole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
CAS Number 52562-50-2
Melting Point 148-151 °C
Appearance Off-white to pink solid
Solubility Soluble in organic solvents like DMF and DMSO.

Synthesis

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.

Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Product Formation DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Electrophilic Substitution Intermediate Vilsmeier_Reagent->Intermediate 5_Methylindole 5-Methylindole 5_Methylindole->Intermediate Attacked by Product_precursor Iminium Salt Intermediate Intermediate->Product_precursor Final_Product This compound Product_precursor->Final_Product Hydrolyzed by Hydrolysis Aqueous Workup (e.g., H₂O, NaOH) Hydrolysis->Final_Product

A flowchart illustrating the Vilsmeier-Haack synthesis of the target compound.
Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

Materials:

  • 5-methylindole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride dropwise to the cooled DMF with constant stirring. Allow the reaction to proceed for 30-60 minutes at 0°C to form the Vilsmeier reagent.

  • In a separate flask, dissolve 5-methylindole in a minimal amount of DMF.

  • Add the 5-methylindole solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water or an ice-cold solution of sodium hydroxide.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively documented, the broader class of indole-3-carbaldehyde derivatives has demonstrated a wide range of pharmacological activities. These compounds serve as versatile scaffolds for the development of novel therapeutic agents. The primary areas of investigation include antimicrobial and anticancer activities.

Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives

Derivatives of indole-3-carbaldehyde, particularly Schiff bases and thiosemicarbazones, have shown promising activity against various bacterial and fungal strains. The mechanism of action is often attributed to their ability to interfere with cellular processes essential for microbial growth and survival.

Table 2: Representative Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives (Note: The following data is for derivatives of the parent indole-3-carbaldehyde and is presented to illustrate the potential of this chemical class.)

Derivative TypeCompound Structure (General)Test OrganismMIC (µg/mL)Reference
Schiff Base Indole-3-CH=N-ArStaphylococcus aureus100 - 250
Bacillus subtilis100 - 200
Escherichia coli>250
Thiosemicarbazone Indole-3-CH=N-NH-CS-NHRMycobacterium tuberculosis0.9 - 5.0
Candida albicans3.125 - 50
Aspergillus niger12.5 - 50
Anticancer Activity of Indole-3-Carbaldehyde Derivatives

Numerous studies have highlighted the potential of indole-3-carbaldehyde derivatives as anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer progression.

Table 3: Representative Anticancer Activity of Indole-3-Carbaldehyde Derivatives (Note: The following data is for derivatives of the parent indole-3-carbaldehyde and is presented to illustrate the potential of this chemical class.)

Derivative TypeCompound Structure (General)Cancer Cell LineIC₅₀ (µM)Reference
Chalcone Indole-3-CH=CH-CO-ArMCF-7 (Breast)3 - 9
A549 (Lung)5 - 15
HepG2 (Liver)10 - 35
Sulfonohydrazide Indole-3-CH=N-NH-SO₂-ArMCF-7 (Breast)13.2
MDA-MB-468 (Breast)8.2

Potential Mechanisms of Action: Signaling Pathways

The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound are yet to be fully elucidated, the following diagrams represent common pathways targeted by indole-based compounds in the context of cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to modulate this pathway at various points.

G General PI3K/Akt/mTOR Pathway and Potential Inhibition by Indole Derivatives Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Indole_Derivative Indole Derivative Indole_Derivative->PI3K Indole_Derivative->Akt Indole_Derivative->mTORC1

Potential inhibition points of indole derivatives in the PI3K/Akt/mTOR pathway.
Apoptosis Induction Pathway

Indole derivatives can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. A simplified representation of the intrinsic pathway is shown below.

G Intrinsic Apoptosis Pathway and Modulation by Indole Derivatives Cellular_Stress Cellular Stress Bcl2_Family Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Indole_Derivative Indole Derivative Indole_Derivative->Bax_Bak

Indole derivatives can promote apoptosis by activating pro-apoptotic proteins.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This compound represents a valuable scaffold in medicinal chemistry. While comprehensive biological data for this specific molecule is still emerging, the extensive research on its derivatives strongly suggests a high potential for the development of novel antimicrobial and anticancer agents. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their advancement as potential therapeutic candidates. The experimental protocols and general mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic promise of this intriguing class of indole compounds.

Physical properties of 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-methyl-1H-indole-3-carbaldehyde

Introduction

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₉NO. It is a derivative of indole, a common scaffold in medicinal chemistry, and serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] A thorough understanding of its physical properties is essential for its application in research, drug development, and materials science. This document provides a comprehensive overview of the key physical and spectral properties of this compound, supplemented with detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and designing reaction conditions.

PropertyValueSource
Molecular Formula C₁₀H₉NOPubChem[2]
Molecular Weight 159.18 g/mol PubChem[2]
Appearance Off-white to pink solidChemicalBook[1]
Melting Point 148-151 °CSigma-Aldrich
148-149 °CGoogle Patents[3]
Boiling Point 348.2 ± 22.0 °C (Predicted)ChemicalBook[1]
Density 1.226 ± 0.06 g/cm³ (Predicted)ChemicalBook[1]
pKa 15.68 ± 0.30 (Predicted)ChemicalBook[1]
Solubility Inferred from indole-3-carbaldehyde: Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[4][5]N/A

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are indispensable for structural elucidation and confirmation of the compound's identity and purity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule.

¹H NMR Data (DMSO-d₆, 400 MHz) [3]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
12.54 broad 1H N-H (indole)
9.94 s 1H C(O)H (aldehyde)
8.37 d 1H Ar-H
7.75 d 1H Ar-H
7.30 d 1H Ar-H
7.25 dd 1H Ar-H

| 2.36 | s | 3H | CH₃ (methyl) |

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

PropertyValueSource
Molecular Ion (M⁺) m/z 159PubChem[2]
Second Highest Peak m/z 158PubChem[2]
Third Highest Peak m/z 130PubChem[2]
Infrared (IR) Spectroscopy

While a specific spectrum is not provided, the expected characteristic absorption bands for the functional groups in this compound are listed below. IR spectroscopy is used to identify the presence of specific functional groups.[6][7][8]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (indole)Stretch3300-3500
C-H (aromatic)Stretch3000-3100
C-H (aldehyde)Stretch2800-2900 and 2700-2800
C=O (aldehyde)Stretch1670-1700
C=C (aromatic)Stretch1450-1600
C-NStretch1200-1350
X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of the molecule in the solid state. The molecule is reported to be almost planar.[9][10]

ParameterValueSource
Crystal System OrthorhombicNIH[9]
Space Group PnmaNIH[9]
a 16.9456 (19) ÅNIH[9]
b 5.7029 (6) ÅNIH[9]
c 8.6333 (9) ÅNIH[9]
Volume (V) 834.31 (15) ųNIH[9]
Z 4NIH[9]

Experimental Protocols

The following sections detail generalized protocols for determining the physical properties discussed above.

Synthesis Workflow

The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction.[3] The logical flow of this synthesis is depicted below.

G DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Formation at 0-5 °C) DMF->Vilsmeier POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Add dropwise at 0-5 °C Indole 5-Methylindole in DMF Indole->ReactionMix Heating Heat to 85 °C (Reaction for 5 hours) ReactionMix->Heating Stir at RT for 1-2 hours Workup Aqueous Workup (Add Na₂CO₃ solution) Heating->Workup Precipitate Precipitation of Solid Workup->Precipitate Filter Filtration & Drying Precipitate->Filter Product Final Product: This compound Filter->Product

Caption: Vilsmeier-Haack synthesis of this compound.

General Workflow for Physicochemical Characterization

A logical workflow for the complete characterization of a synthesized organic compound like this compound is essential for confirming its identity and purity.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Identification cluster_2 Structural Confirmation MeltingPoint Melting Point Determination NMR NMR Spectroscopy (¹H, ¹³C) MeltingPoint->NMR Purity Check Solubility Solubility Tests Solubility->NMR Solvent Choice MS Mass Spectrometry NMR->MS Crystal Single Crystal X-ray Diffraction NMR->Crystal Confirms Connectivity IR IR Spectroscopy IR->MS MS->Crystal Confirms Mass

Caption: Workflow for physical and structural characterization.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[11][12]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[12][13]

  • Heating: The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting temperature.[12]

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied.[13] A narrow range (e.g., 0.5-1.0 °C) typically indicates a pure compound.

Solubility Determination
  • Solvent Selection: A range of solvents (e.g., water, ethanol, DMSO, acetone) should be tested.

  • Procedure: A small, measured amount (e.g., 10 mg) of the compound is placed in a test tube.[14] A measured volume (e.g., 1 mL) of the chosen solvent is added.[15]

  • Observation: The tube is agitated or stirred at a constant temperature. The dissolution of the solid is observed. If it dissolves completely, more solute is added until saturation is reached.[15]

  • Quantification: Solubility is expressed in terms of mass of solute per volume of solvent (e.g., mg/mL). For sparingly soluble compounds, analytical techniques may be required to measure the concentration in the saturated solution.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive technique that provides extensive structural information.[17][18]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[17][18]

  • Data Acquisition: The tube is placed in the NMR spectrometer. The ¹H spectrum is acquired by exposing the sample to a strong magnetic field and radiofrequency pulses.[19]

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

  • Analysis: The chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling) are analyzed to elucidate the molecular structure.[19][20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[21][22]

  • Sample Preparation (ATR): For an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a small amount of the solid sample is placed directly onto the crystal (e.g., ZnSe or diamond).[6]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The sample is scanned with infrared radiation.

  • Analysis: The resulting spectrum shows absorption bands (troughs) at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.[8]

Mass Spectrometry (MS)

MS provides information on the molecular weight and is used to confirm the molecular formula.[23]

  • Ionization: The sample is introduced into the mass spectrometer and ionized. In Electron Ionization (EI), a high-energy electron beam bombards the sample, causing it to lose an electron and form a positive ion (the molecular ion).[24]

  • Mass Analysis: The ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge (m/z) ratio.[24][25]

  • Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion.[23]

References

A Technical Guide to 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 52562-50-2

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in 5-methyl-1H-indole-3-carbaldehyde. This document provides a detailed overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a versatile building block in medicinal chemistry.

Compound Identity and Properties

This compound, a derivative of the indole scaffold, is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its chemical structure features a methyl group at the 5-position of the indole ring, which can significantly influence its physicochemical properties and biological interactions compared to the parent indole-3-carbaldehyde.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 52562-50-2[3][4]
Molecular Formula C₁₀H₉NO[3][4]
Molecular Weight 159.18 g/mol [3][4]
Appearance Off-white to pink solid[4]
Melting Point 148-151 °C (lit.)[4]
Boiling Point (Predicted) 348.2 ± 22.0 °C[4]
Density (Predicted) 1.226 ± 0.06 g/cm³[4]
pKa (Predicted) 15.68 ± 0.30[4]
InChI InChI=1S/C10H9NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-6,11H,1H3[3]
InChIKey ZTNQWTPWKNDRNF-UHFFFAOYSA-N[3]
SMILES CC1=CC2=C(C=C1)NC=C2C=O[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes available spectroscopic data.

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataSource
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.54 (1H, broad), 9.94 (1H, s), 8.37 (1H, d), 7.75 (1H, d), 7.30 (1H, d), 7.25 (1H, dd), 2.36 (3H, s)[CN102786460A]
Mass Spectrometry (GC-MS) Major peaks (m/z): 159, 158, 130, 110[3]
Infrared (IR) Data available in spectral databases. Typically shows characteristic peaks for N-H, C=O (aldehyde), and aromatic C-H and C=C stretching.[3][5]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds like indoles.[6][7]

Synthesis via Vilsmeier-Haack Reaction

This protocol details the formylation of 5-methylindole to produce this compound.

Materials:

  • 5-methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • 2N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF, 3 mL) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride (0.3 mL) dropwise while stirring. Maintain the temperature at 0 °C and continue stirring for 1 hour to form the Vilsmeier reagent.[4]

  • Addition of Indole: Dissolve 5-methylindole (4 mmol) in DMF (1.5 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent, ensuring the reaction temperature is kept low with the ice bath.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 5 hours.[4]

  • Work-up: Add 2N sodium hydroxide solution (2 mL) to the reaction mixture. Heat the mixture to 100 °C for 10 minutes.[4]

  • Extraction: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.[4]

  • Washing: Wash the combined organic phase sequentially with water and saturated brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 3:1 v/v) as the eluent to yield pure this compound.[4]

Applications in Drug Discovery and Chemical Synthesis

This compound serves as a crucial intermediate for the synthesis of more complex molecules with a wide range of biological activities. The indole-3-carbaldehyde scaffold is a well-established pharmacophore found in compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[8][9][10]

Key applications include:

  • Synthesis of Schiff Bases: The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases, which are versatile intermediates for creating diverse molecular libraries.

  • Building Block for Heterocycles: It is used in the synthesis of novel flexible tripodal ligands for metal complexes and various other heterocyclic systems.[4]

  • Precursor for Biologically Active Molecules: While direct biological activity data for the title compound is limited, its derivatives are actively investigated. The parent compound, indole-3-carbaldehyde, is a metabolite of tryptophan and acts as an agonist for the aryl hydrocarbon receptor (AhR), playing a role in mucosal immunity.[11] The introduction of the 5-methyl group is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and target binding affinity.

Signaling Pathways and Logical Relationships

While specific signaling pathway interactions for this compound are not well-documented, the pathway for the parent compound, indole-3-carbaldehyde (I3A), provides a valuable reference point for its potential biological role. I3A, produced by gut microbiota from tryptophan, is a known ligand for the Aryl Hydrocarbon Receptor (AhR).[11]

Vilsmeier-Haack Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis protocol described in Section 3.1.

G cluster_reagents Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Cool to 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction at RT Vilsmeier_Reagent->Reaction_Mixture Methylindole 5-Methylindole Methylindole->Reaction_Mixture Hydrolysis Hydrolysis (NaOH, Heat) Reaction_Mixture->Hydrolysis Extraction Ethyl Acetate Extraction Hydrolysis->Extraction Washing Wash (Water, Brine) Extraction->Washing Drying Dry & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway (for Indole-3-Carbaldehyde)

This diagram shows the signaling pathway for the parent compound, indole-3-carbaldehyde (I3A), which is relevant for understanding the potential biological context of its 5-methyl derivative.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tryptophan Tryptophan Microbiota Gut Microbiota (e.g., Lactobacillus) Tryptophan->Microbiota I3A_ext Indole-3-Carbaldehyde (I3A) Microbiota->I3A_ext I3A_int I3A I3A_ext->I3A_int Diffusion AhR_complex AhR-Hsp90-XAP2 Complex AhR_activated Activated AhR-I3A Complex AhR_complex->AhR_activated I3A Binding & Dissociation I3A_int->AhR_activated AhR_ARNT AhR-ARNT Dimer AhR_activated->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT AhR_ARNT_nuc AhR-ARNT Dimer AhR_ARNT->AhR_ARNT_nuc Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT_nuc->XRE Binding Gene_Transcription Target Gene Transcription (e.g., IL-22) XRE->Gene_Transcription

Caption: Aryl Hydrocarbon Receptor pathway activated by Indole-3-Carbaldehyde.

References

The Genesis of a Key Pharmaceutical Scaffold: A Technical Guide to 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-1H-indole-3-carbaldehyde, a derivative of the indole-3-carboxaldehyde scaffold, has emerged as a significant building block in medicinal chemistry. Its discovery is intrinsically linked to the development of efficient synthetic methodologies for the formylation of indoles, most notably the Vilsmeier-Haack reaction. This technical guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols, and a summary of its key physicochemical and spectral data. Furthermore, it explores the broader significance of the indole-3-carboxaldehyde core in drug discovery, highlighting the diverse biological activities exhibited by its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.

Discovery and Historical Context

The history of this compound is not marked by a singular moment of discovery but rather by the gradual evolution of synthetic organic chemistry. The parent compound, indole, was first isolated in the 19th century, and the subsequent exploration of its reactivity paved the way for the synthesis of a vast array of derivatives.

The introduction of a formyl group at the C3 position of the indole ring proved to be a particularly valuable transformation, yielding indole-3-carboxaldehydes. These compounds serve as versatile intermediates for the synthesis of more complex molecules, including many with significant biological activity.[1]

The key breakthrough that enabled the efficient synthesis of this compound and other substituted indole-3-carboxaldehydes was the Vilsmeier-Haack reaction .[2][3][4] Developed in the 1920s, this reaction provides a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole nucleus.[2][5]

While a specific publication detailing the absolute first synthesis of this compound is not readily identifiable in early literature, its preparation became a routine application of the Vilsmeier-Haack reaction on 5-methylindole. The accessibility of this starting material and the reliability of the formylation reaction have made this compound a readily available intermediate for drug discovery programs.

Physicochemical and Spectral Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO[6]
Molecular Weight 159.18 g/mol [6]
Melting Point 148-151 °C[7][8]
CAS Number 52562-50-2[6]
Appearance Light yellow solid[8]

Table 2: Spectral Data of this compound

Spectroscopic Technique Key Data Reference(s)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.54 (1H, broad s, NH), 9.94 (1H, s, CHO), 8.37 (1H, d), 7.75 (1H, d), 7.30 (1H, d), 7.25 (1H, dd), 2.36 (3H, s, CH₃)[8]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6[9]
Infrared (IR) (ATR) ν (cm⁻¹): 3150-3000 (N-H stretch), 1640 (C=O stretch), 1580-1450 (C=C aromatic stretch)[10]
Mass Spectrometry (MS) m/z: 159 (M⁺)[6]

Experimental Protocols

The Vilsmeier-Haack reaction remains the most common and efficient method for the synthesis of this compound. The following is a detailed protocol adapted from established procedures.[8]

Synthesis of this compound via Vilsmeier-Haack Reaction

Objective: To synthesize this compound from 5-methylindole.

Materials:

  • 5-methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at 0-5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

  • Formylation of 5-methylindole: Dissolve 5-methylindole in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Reaction Completion and Work-up: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture by adding a saturated sodium carbonate solution until the pH is basic. A solid precipitate of this compound will form. Filter the solid, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield a light yellow solid.[8]

Expected Yield: 85-95%

Visualizations

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the key steps involved in the Vilsmeier-Haack formylation of an indole.

Vilsmeier_Haack_Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate1 Iminium Ion Intermediate Vilsmeier_reagent->Intermediate1 Indole 5-Methylindole Indole->Intermediate1 Attack at C3 Product 5-methyl-1H-indole- 3-carbaldehyde Intermediate1->Product Hydrolysis H2O H₂O H2O->Product

Vilsmeier-Haack reaction for indole formylation.
Synthetic Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃) start->reagent_prep formylation Formylation of 5-Methylindole reagent_prep->formylation workup Reaction Work-up (Ice Quench & Neutralization) formylation->workup isolation Isolation of Crude Product (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Pure this compound purification->product

General workflow for synthesis and purification.

Role in Drug Discovery and Development

Indole-3-carboxaldehyde and its derivatives, including this compound, are considered "privileged scaffolds" in medicinal chemistry.[11][12][13] This designation stems from their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The aldehyde functionality at the C3 position serves as a convenient handle for further chemical modifications, allowing for the synthesis of libraries of compounds for biological screening.[11]

Derivatives of indole-3-carboxaldehydes have been reported to exhibit a broad spectrum of biological activities, including:

  • Anticancer: [13]

  • Antimicrobial: [13]

  • Anti-inflammatory: [13]

  • Antioxidant:

  • Antiviral: [1]

The methyl group at the 5-position of the indole ring in this compound can influence the molecule's lipophilicity and steric properties, potentially modulating its binding affinity and selectivity for specific biological targets. Its use as a starting material allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Conclusion

This compound, while lacking a dramatic discovery story, represents a cornerstone in the synthesis of bioactive indole derivatives. Its accessibility through the robust Vilsmeier-Haack reaction has cemented its importance as a versatile intermediate in medicinal chemistry. The comprehensive data and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this valuable scaffold in the ongoing quest for novel and effective therapeutics. The continued exploration of the chemical space around the this compound core promises to yield new drug candidates with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl group (-CHO), a crucial functional group, onto a target molecule. In the context of indole chemistry, the reaction typically occurs at the electron-rich C3 position, yielding valuable indole-3-carbaldehyde derivatives. These products serve as pivotal intermediates in the synthesis of a vast array of biologically active molecules and pharmaceuticals.

The reaction proceeds through the formation of a chloroiminium salt, commonly known as the Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most frequently phosphorus oxychloride (POCl₃).[1][3][4][5] This electrophilic reagent then attacks the indole ring, leading to an iminium intermediate that, upon aqueous work-up, hydrolyzes to the final aldehyde.[3][4] This document provides a detailed protocol and reaction conditions for the synthesis of 5-methyl-1H-indole-3-carbaldehyde.

Vilsmeier-Haack Reaction Conditions for Substituted Indoles

The following table summarizes various reported reaction conditions and yields for the Vilsmeier-Haack formylation of 5-methyl-1H-indole and other related indole derivatives, offering a comparative overview for experimental design.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
5-methyl-1H-indole POCl₃, DMF0, then RT, then 851 + 588%[6]
5-chloro-1H-indole POCl₃, DMF0, then RT, then 851 + 590%[6]
5-bromo-1H-indole POCl₃, DMF0, then RT, then 901 + 991%[6]
6-bromo-1H-indole POCl₃, DMF0, then RT, then 851 + 593%[6]
Indole (unsubstituted) POCl₃, DMF< 10, then RT1.5 + 297%[7]
4-methyl-1H-indole POCl₃, DMF0 to 85890%[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound using the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Workflow Experimental Workflow for Vilsmeier-Haack Formylation reagent_prep 1. Vilsmeier Reagent Preparation substrate_add 2. Substrate Addition (5-methyl-1H-indole) reagent_prep->substrate_add Cooling (0°C) reaction 3. Formylation Reaction substrate_add->reaction Stir @ RT Then Heat (85°C) workup 4. Aqueous Work-up & Quenching reaction->workup Pour onto ice, add base isolation 5. Product Isolation & Purification workup->isolation Precipitation product Final Product: 5-methyl-1H-indole- 3-carbaldehyde isolation->product Filtration & Drying

Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of indole derivatives.[6][7]

Materials:

  • 5-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Saturated sodium carbonate (Na₂CO₃) solution or Sodium Hydroxide (NaOH) solution

  • Crushed ice

  • Deionized water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF).

    • Cool the flask in an ice-salt bath to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold, stirred DMF. Maintain the temperature below 10°C throughout the addition. A pinkish or yellow complex, the Vilsmeier reagent, will form.[6][7]

  • Formylation Reaction:

    • Dissolve 5-methyl-1H-indole in a minimal amount of anhydrous DMF.

    • Add the 5-methyl-1H-indole solution dropwise to the prepared Vilsmeier reagent while maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[6]

    • Subsequently, heat the reaction mixture to 85°C and maintain this temperature for approximately 5 hours, monitoring the reaction progress by TLC.[6]

  • Work-up and Isolation:

    • After the reaction is complete, cool the resulting paste-like mixture to room temperature.

    • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.[7]

    • Slowly add a saturated aqueous solution of sodium carbonate or sodium hydroxide to the cherry-red solution until it becomes basic (pH > 8).[6] This will cause the product to precipitate.

    • Continue stirring until precipitation is complete.

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid product thoroughly with several portions of cold water to remove any inorganic salts and residual DMF.[6][7]

    • Air-dry the collected solid. The resulting this compound is often obtained in high purity. If necessary, further purification can be achieved by recrystallization from ethanol.

Safety Precautions:

  • The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The reaction can be exothermic, especially during the addition of POCl₃ and the quenching step. Proper temperature control is crucial.

References

Application Notes and Protocols for the Purification of 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-methyl-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its purity is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the purification of this compound from a typical reaction mixture, primarily focusing on post-Vilsmeier-Haack reaction work-up and purification. The protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The primary methods for purification discussed are precipitation, recrystallization, and column chromatography. The choice of method will depend on the initial purity of the crude product and the desired final purity.

Overview of Purification Strategies

The purification of this compound typically follows a multi-step approach after the completion of the synthesis, which is commonly the Vilsmeier-Haack reaction. The general workflow involves quenching the reaction, precipitating the crude product, and then further purifying it using either recrystallization or column chromatography.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Post Vilsmeier-Haack) Quench Quenching (e.g., with Na2CO3 solution) Reaction_Mixture->Quench Work-up Precipitation Crude Precipitation Quench->Precipitation Filtration_Drying Filtration and Drying Precipitation->Filtration_Drying Crude_Product Crude Solid Product Filtration_Drying->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization For moderate purity Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For high purity Pure_Product Pure 5-methyl-1H-indole- 3-carbaldehyde Recrystallization->Pure_Product Column_Chromatography->Pure_Product Method_Selection cluster_impurities Impurity Profile cluster_methods Recommended Purification Method Crude_Product Crude Product High_Inorganic High Inorganic Impurities Crude_Product->High_Inorganic Moderate_Organic Moderate Organic Impurities Crude_Product->Moderate_Organic Complex_Mixture Complex Mixture of Related Compounds Crude_Product->Complex_Mixture Precipitation Precipitation & Washing High_Inorganic->Precipitation Recrystallization Recrystallization Moderate_Organic->Recrystallization Column_Chromatography Column Chromatography Complex_Mixture->Column_Chromatography

Synthesis and Application of Schiff Bases Derived from 5-Methyl-1H-indole-3-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, Schiff bases derived from indole scaffolds represent a promising class of compounds with a wide spectrum of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of novel therapeutic agents. The unique structural features of the indole nucleus, combined with the versatile azomethine linkage of the Schiff base, give rise to compounds with significant potential in anticancer, anti-inflammatory, and antimicrobial applications.

Application Notes

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting carbon-nitrogen double bond, or imine, is a critical pharmacophore that contributes to the diverse biological activities of these molecules. The indole moiety, a prevalent heterocyclic structure in natural products and pharmaceuticals, further enhances the therapeutic potential of these compounds.[1][2] Schiff bases derived from indole-3-carbaldehyde, and by extension, its 5-methyl analog, have demonstrated a range of biological effects.

Anticancer Activity: Indole-based Schiff bases have been shown to exhibit cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic signaling pathways.[3] Key events can include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and cell cycle arrest.[3][4]

Anti-inflammatory Properties: Chronic inflammation is a key factor in numerous diseases. Indole derivatives have been identified as potential anti-inflammatory agents.[5] One of the targeted signaling pathways is the cGAS-STING pathway, which is involved in the innate immune response.[6][7] Inhibition of this pathway can reduce the production of pro-inflammatory cytokines. Furthermore, the downregulation of the NF-κB signaling pathway is another mechanism by which these compounds can exert their anti-inflammatory effects.[5][8]

Antimicrobial Potential: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Schiff bases of indole-3-carbaldehyde have shown promising activity against various bacterial and fungal strains.[2][9] The imine group is thought to be crucial for their antimicrobial action, potentially by interfering with cell wall synthesis or other vital cellular processes.

The following sections provide detailed protocols for the synthesis and biological evaluation of Schiff bases derived from this compound, along with quantitative data from studies on analogous compounds.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol (absolute)

  • Glacial acetic acid or concentrated sulfuric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate and n-hexane (for TLC mobile phase)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 0.01 mol) of this compound and the selected primary amine in 20-30 mL of absolute ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using TLC (e.g., using a 3:1 mixture of n-hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the volume of the solvent using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with a dilute solution of sodium bicarbonate, and then with distilled water.

  • Dry the crude product.

  • Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol.

  • Characterize the purified product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assessment - MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized Schiff bases on cancer cells.[10]

Materials:

  • Synthesized Schiff base

  • Cancer cell line (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare a stock solution of the Schiff base in DMSO and make serial dilutions in the complete culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the Schiff base. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

The following tables summarize the biological activities of various indole Schiff base derivatives from the literature, providing a reference for the potential efficacy of compounds derived from this compound.

Table 1: Anticancer Activity of Indole-Based Schiff Bases

Compound IDCancer Cell LineIC50 (µM)Reference
N/AMDA-MB-2312.41 ± 0.29[3]
N/AMCF-73.51 ± 0.14[3]

Table 2: Antimicrobial Activity of an Indole-Based Schiff Base

CompoundMicroorganismMIC (µg/mL)Reference
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species (bacteria)2000[2]
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineFusarium oxysporum (fungus)5000[2]

Visualizing the Path to Discovery

To better understand the processes involved in the synthesis and the potential mechanisms of action, the following diagrams have been generated.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Primary Amine reaction Condensation Reaction (Ethanol, Acid Catalyst, Reflux) start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization product Pure Schiff Base characterization->product anticancer Anticancer Assays (e.g., MTT) product->anticancer anti_inflammatory Anti-inflammatory Assays product->anti_inflammatory antimicrobial Antimicrobial Assays product->antimicrobial

Caption: Workflow for the synthesis and biological evaluation of Schiff bases.

G Proposed Anticancer Mechanism of Indole Schiff Bases cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway schiff_base Indole Schiff Base ros ↑ Reactive Oxygen Species (ROS) schiff_base->ros death_receptor Death Receptor Interaction schiff_base->death_receptor cell_cycle_arrest Cell Cycle Arrest schiff_base->cell_cycle_arrest mito Mitochondrial Membrane Potential Disruption ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 apoptosis Apoptosis caspase9->apoptosis caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->apoptosis G Proposed Anti-inflammatory Mechanism of Indole Derivatives cluster_sting cGAS-STING Pathway cluster_nfkb NF-κB Pathway indole_derivative Indole Derivative sting STING indole_derivative->sting nfkb NF-κB Activation indole_derivative->nfkb cgas cGAS cgas->sting irf3 IRF3 Phosphorylation sting->irf3 cytokines_sting Pro-inflammatory Cytokines (e.g., IFN-β) irf3->cytokines_sting cytokines_nfkb Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines_nfkb

References

Application Notes and Protocols for the Knoevenagel Condensation of 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction utilizing 5-methyl-1H-indole-3-carbaldehyde. This versatile indole derivative serves as a valuable building block in the synthesis of a diverse range of compounds with potential therapeutic applications. The resulting α,β-unsaturated products are of significant interest in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, leading to the formation of an α,β-unsaturated product. Derivatives of indole-3-carbaldehyde are particularly important starting materials in this reaction, as the resulting products often exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 5-methyl substitution on the indole ring can further modulate the biological activity and pharmacokinetic properties of the final compounds.

Data Presentation: Knoevenagel Condensation of Substituted Indole-3-carbaldehydes

While specific quantitative data for the Knoevenagel condensation of this compound is not extensively available in the literature, the following table summarizes representative reaction conditions and yields for the condensation of other substituted indole-3-carbaldehydes with various active methylene compounds. This data can serve as a valuable reference for optimizing the reaction with the 5-methyl analog.

Indole-3-carbaldehyde DerivativeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
Indole-3-carbaldehydeMalononitrilePiperidineEthanolRoom Temp--
5-Bromoindole-3-carbaldehydeMalononitrileL-prolineChlorobenzeneMicrowave5-17 minHigh
5-Cyanoindole-3-carbaldehydeEthyl CyanoacetateL-prolineChlorobenzeneMicrowave5-17 minHigh
Indole-3-carbaldehydeBarbituric AcidL-prolineChlorobenzeneMicrowave5-17 minHigh
1-Methylindole-3-carbaldehydeDimedoneL-prolineChlorobenzeneMicrowave5-17 minHigh
2,5-Disubstituted indole-3-carboxaldehydesBarbituric AcidNH4OAcSolvent-freeMicrowave-High
1-Benzyl-2-methyl-indole-3-carboxaldehydeBarbituric Acid-MethanolReflux4-6 h83-92

Experimental Protocols

The following are detailed methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are based on established procedures for similar indole aldehydes and can be adapted and optimized for specific research needs.

Protocol 1: Synthesis of 2-((5-methyl-1H-indol-3-yl)methylene)malononitrile

  • Materials:

    • This compound (1 mmol)

    • Malononitrile (1 mmol)

    • Ethanol (10 mL)

    • Piperidine (catalytic amount, ~2-3 drops)

    • Ice-cold water

  • Procedure:

    • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product may precipitate out of the solution.

    • If precipitation occurs, filter the solid product and wash with ice-cold water.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis of 5-((5-methyl-1H-indol-3-yl)methylene)barbituric acid

  • Materials:

    • This compound (1 mmol)

    • Barbituric acid (1 mmol)

    • Ammonium acetate (catalytic amount)

  • Procedure:

    • In a microwave-safe vessel, mix this compound, barbituric acid, and a catalytic amount of ammonium acetate.

    • Place the vessel in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete (monitor by TLC).

    • After cooling, add a small amount of ethanol to the reaction mixture and triturate to induce precipitation.

    • Filter the solid product and wash with cold ethanol.

    • The product can be further purified by recrystallization if necessary.

Biological Activities and Potential Signaling Pathways

Derivatives of indole-3-carbaldehyde are known to possess a wide range of biological activities, with anticancer and antimicrobial effects being particularly prominent. The Knoevenagel condensation products of this compound are expected to share these properties.

Anticancer Activity: Many indole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. Another significant mechanism of action for indole compounds is the modulation of the PI3K/Akt/mTOR signaling pathway.[4][5][6][7] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway by indole derivatives can lead to the suppression of tumor growth.

Antimicrobial Activity: Indole derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The specific mechanisms of antimicrobial action can vary but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation.

Visualizations

Knoevenagel_Condensation_Workflow Reactants This compound + Active Methylene Compound Reaction Reaction (Catalyst, Solvent, Temperature) Reactants->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Knoevenagel Condensation Product Purification->Product PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Indole_Derivative Indole Derivative (Knoevenagel Product) Indole_Derivative->PI3K Inhibition Indole_Derivative->Akt Inhibition Indole_Derivative->mTOR Inhibition

References

Application Notes and Protocols: The 5-Methyl-1H-indole-3-carbaldehyde Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1H-indole-3-carbaldehyde scaffold is a versatile building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active compounds. Its inherent structural features allow for modifications that have led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This document provides detailed application notes on the therapeutic potential of this scaffold, along with comprehensive protocols for the synthesis of the core molecule and the evaluation of its derivatives.

Application Notes

The indole nucleus is a privileged structure in drug discovery, and the addition of a methyl group at the 5-position and a carbaldehyde at the 3-position of the indole ring provides a unique template for generating novel therapeutic candidates.[1] The methyl group can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets. The carbaldehyde group is a key functional handle for synthetic elaboration, allowing for the facile introduction of various pharmacophores through reactions like condensation, oxidation, and reduction.[2]

Anticancer Applications

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Applications

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. The this compound scaffold has emerged as a promising starting point for the development of novel antibacterial and antifungal compounds.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have been investigated for their ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of the indole-3-carbaldehyde scaffold. While not all derivatives contain the 5-methyl substituent, they provide valuable insights into the structure-activity relationships of this class of compounds.

Table 1: Anticancer Activity of Indole-3-carbaldehyde Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Sulfonohydrazide4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-713.2[3]
Sulfonohydrazide4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-4688.2[3]
Carboxamide5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f)EGFRWT0.068 ± 0.005[4]
Carboxamide5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5g)EGFRWT0.074 ± 0.005[4]

Table 2: Antimicrobial Activity of Indole-3-carbaldehyde Derivatives

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Semicarbazone2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100[5]
Semicarbazone2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis100[5]
Semicarbazone2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150[5]
Semicarbazone2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis150[5]
Thiazolidinone(Z)-Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8)Bacillus cereus4-30[6]
Thiazolidinone(Z)-Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (11)Bacillus cereus8-60[6]

Table 3: Anti-inflammatory Activity of Indole Derivatives

Compound ClassDerivativeAssayIC50 (µg/mL)Reference
IndolineIndoline derivative 4aProtein denaturation62.2[7]
IndolineIndoline derivative 4bProtein denaturation60.7[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthetic method.[8]

Materials:

  • 2,4-dimethyl-aniline

  • Anhydrous dimethylformamide (DMF)

  • Vilsmeier reagent (prepared from POCl3 and DMF)

  • Saturated sodium carbonate solution

  • Standard laboratory glassware and equipment

Procedure:

  • To a flask, add 2,4-dimethyl-aniline (10g, 82.5 mmol) and 10ml of anhydrous DMF.

  • Slowly add 20 ml of the prepared Vilsmeier reagent dropwise at 0°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Increase the temperature to 85°C and continue the reaction for 5 hours.

  • After the reaction is complete, add saturated sodium carbonate solution until the mixture is basic, which will cause a light yellow solid to precipitate.

  • Filter the solid and dry it to obtain this compound.

G cluster_synthesis Synthesis of this compound A 2,4-dimethyl-aniline + DMF C Reaction at 0°C, then 85°C A->C B Vilsmeier Reagent B->C D Precipitation with Na2CO3 C->D E This compound D->E

Synthetic workflow for this compound.
In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G cluster_mtt MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilization Solution D->E F Measure Absorbance E->F G Calculate IC50 F->G G cluster_mic Broth Microdilution for MIC Determination A Serial Dilution of Compound C Inoculate Wells A->C B Prepare Microbial Inoculum B->C D Incubate C->D E Determine MIC D->E G cluster_no_assay Nitric Oxide Inhibition Assay A Seed Macrophages B Pre-treat with Compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Griess Reaction D->E F Measure Absorbance E->F G Calculate Inhibition F->G G cluster_pathway LPS-Induced Pro-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Indole Indole Derivative Indole->IKK Inhibition

References

Protocol for N-alkylation of 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the N-alkylation of 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The described methods are suitable for researchers and scientists in the field of medicinal chemistry and drug development.

Introduction

The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents.[1] N-alkylation of the indole nitrogen is a common strategy to modify the pharmacological properties of these molecules. This compound is a versatile starting material, and its N-alkylation provides access to a diverse range of substituted indole derivatives. This document outlines two common and effective methods for the N-alkylation of this substrate: a classical approach using an alkyl halide with a base and a phase-transfer catalysis method.

Method 1: N-Alkylation using Alkyl Halide and Potassium Carbonate

This method is a widely used and straightforward procedure for the N-alkylation of indoles. It involves the reaction of the indole with an alkyl halide in the presence of a base, typically potassium carbonate, in a polar aprotic solvent system.[2]

Experimental Protocol
  • Reagent Preparation: To a solution of this compound (1.0 eq) in a mixture of acetonitrile (CH3CN) and N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) (2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., methyl iodide or benzyl chloride) (1.7-2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82-84 °C) and maintain for 12-16 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethanol-water) to yield the pure N-alkylated product.[2]

Data Summary
ParameterValueReference
Substrate This compound
Alkylating Agent Methyl Iodide / Benzyl Chloride
Base Anhydrous Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (CH₃CN) and DMF
Temperature 82-84 °C (Reflux)
Reaction Time 12-16 hours
Yield (N-methyl) 87.28%
Yield (N-benzyl) 78.81%[2]

Experimental Workflow

G Workflow for Method 1 reagents 1. Mix this compound, K₂CO₃, CH₃CN, and DMF add_alkyl_halide 2. Add Alkyl Halide reagents->add_alkyl_halide reflux 3. Reflux at 82-84°C for 12-16h add_alkyl_halide->reflux cool_filter 4. Cool to RT and Filter reflux->cool_filter evaporate 5. Evaporate Solvent cool_filter->evaporate recrystallize 6. Recrystallize evaporate->recrystallize product Pure N-alkylated Product recrystallize->product G Workflow for Method 2 suspend 1. Suspend Indole in Organic Solvent and Aqueous Base warm 2. Warm to 45-65°C suspend->warm add_alkylating_agent 3. Gradually Add Alkylating Agent warm->add_alkylating_agent react 4. Maintain Temperature until Completion add_alkylating_agent->react recover 5. Recover Product from Organic Layer react->recover isolate 6. Isolate by Filtration and Wash recover->isolate product Pure N-alkylated Product isolate->product

References

Application Notes and Protocols: 5-Methyl-1H-indole-3-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-methyl-1H-indole-3-carbaldehyde as a versatile building block for the synthesis of diverse, biologically active compounds. Detailed protocols for key transformations and quantitative data on the biological activities of the resulting molecules are presented to facilitate research and development in medicinal chemistry and organic synthesis.

Introduction

This compound is a derivative of indole-3-carbaldehyde, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of bioactive natural products and synthetic compounds. The aldehyde functional group at the C3 position is highly reactive and serves as a key handle for various chemical transformations, including condensations, cycloadditions, and multicomponent reactions. The methyl group at the C5 position can influence the electronic properties and lipophilicity of the resulting molecules, potentially enhancing their biological activity and pharmacokinetic profiles. This document outlines key synthetic applications of this compound and provides detailed protocols for the synthesis of promising classes of bioactive molecules.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of several classes of biologically active compounds, including:

  • Chalcones: Synthesized via Claisen-Schmidt condensation, these α,β-unsaturated ketones are known for their potent anticancer, anti-inflammatory, and antioxidant properties.

  • Schiff Bases: Formed by the condensation with primary amines, these compounds and their metal complexes exhibit a broad spectrum of antimicrobial and anticancer activities.

  • Bis(indolyl)methanes (BIMs): Resulting from the reaction with indoles, BIMs are investigated for their anticancer and chemopreventive activities.

  • Knoevenagel Condensation Products: Reaction with active methylene compounds yields derivatives with various biological activities.

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative to yield an indole-chalcone.

General Procedure:

  • To a solution of this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol, add an aqueous solution of a strong base (e.g., 10-40% NaOH or KOH).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of Schiff Bases

This protocol details the formation of a Schiff base from this compound and a primary amine.

General Procedure:

  • Dissolve equimolar amounts of this compound and a selected primary amine in ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Synthesis of Bis(indolyl)methanes (BIMs)

This protocol outlines the acid-catalyzed reaction of this compound with indole to produce a bis(indolyl)methane.

General Procedure:

  • To a solution of this compound (1 mmol) in anhydrous dichloromethane (DCM) (10 mL) under a nitrogen atmosphere, add indole (2 mmol).

  • Add a Lewis acid catalyst (e.g., FeCl₃, 10 mol%) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.[1]

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution (15 mL).[1]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).[1]

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[1]

Knoevenagel Condensation

This protocol describes the condensation of this compound with an active methylene compound.

General Procedure:

  • Dissolve this compound (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in ethanol (10 mL).[1]

  • Add a catalytic amount of a base, such as piperidine (2-3 drops).[1]

  • Stir the mixture at room temperature. The product may begin to precipitate.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.[1]

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If necessary, the crude product can be purified by recrystallization.

Data Presentation

Anticancer Activity of Indole-3-carbaldehyde Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives synthesized from indole-3-carbaldehydes.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Chalcone3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-18.1 ± 0.2 µg/mL[2]
Chalcone3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneCOX-29.5 ± 0.8 µg/mL[2]
Indolyl-tetralone ChalconeCompound 1l A549 (NSCLC)0.55[3]
Indolyl-tetralone ChalconeCompound 1g A549 (NSCLC)0.11[3]
Sulfonohydrazide4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-713.2[4]
Sulfonohydrazide4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-4688.2[4][5]
Thiosemicarbazone1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneVarious0.9 - 1.9 µg/mL[4]
Palladium(II) ComplexIndole-3-carbaldehyde thiosemicarbazone complex 4 HepG-222.8
Palladium(II) ComplexIndole-3-carbaldehyde thiosemicarbazone complex 5 HepG-267.1[6]
Antimicrobial Activity of Indole-3-carbaldehyde Derivatives

The following table presents the antimicrobial activity of Schiff bases and other derivatives of indole-3-carbaldehydes.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Schiff BaseN-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species2000[7]
Schiff BaseN-((indol-1H-3-yl)methylene)-4-nitrobenzenamineFusarium oxysporum5000[7]
Aminoguanidine-indoleCompound 3O Clinical K. pneumoniae4 - 8[1]
Aminoguanidine-indoleCompound 3P Clinical K. pneumoniae4 - 8[1]
Aminoguanidine-indoleCompound 4O Clinical K. pneumoniae4 - 8[1]
Aminoguanidine-indoleCompound 4P Clinical K. pneumoniae4 - 8[1]

Visualizations

Synthetic Workflows

G cluster_chalcone Claisen-Schmidt Condensation cluster_schiff Schiff Base Formation cluster_bim Bis(indolyl)methane Synthesis cluster_knoevenagel Knoevenagel Condensation start1 This compound + Acetophenone Derivative proc1 Base (NaOH or KOH) in Ethanol, RT start1->proc1 prod1 Indole-Chalcone proc1->prod1 start2 This compound + Primary Amine proc2 Glacial Acetic Acid (cat.) in Ethanol, Reflux start2->proc2 prod2 Indole-Schiff Base proc2->prod2 start3 This compound + Indole (2 eq.) proc3 Lewis Acid (e.g., FeCl₃) in DCM, RT start3->proc3 prod3 Bis(indolyl)methane proc3->prod3 start4 This compound + Active Methylene Compound proc4 Base (e.g., Piperidine) in Ethanol, RT start4->proc4 prod4 α,β-Unsaturated Product proc4->prod4

Caption: General synthetic workflows for derivatives of this compound.

Anticancer Mechanism of Indole-Chalcones

G cluster_cell Cancer Cell cluster_pathway PI3K/Akt/mTOR Pathway cluster_tubulin Microtubule Dynamics IndoleChalcone Indole-Chalcone Derivative PI3K PI3K IndoleChalcone->PI3K Inhibition Tubulin Tubulin Polymerization IndoleChalcone->Tubulin Direct Interaction & Phosphorylation of Regulators Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Anti-apoptotic Proteins Microtubules Aberrant Microtubule Formation Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M G2M->Apoptosis

Caption: Proposed anticancer mechanism of indole-chalcones involving disruption of microtubule dynamics and inhibition of the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[8]

Experimental Workflow for Bioactivity Screening

G start 5-Methyl-1H-indole- 3-carbaldehyde synthesis Chemical Synthesis (e.g., Claisen-Schmidt, Schiff Base Formation) start->synthesis derivatives Library of Indole Derivatives synthesis->derivatives purification Purification & Characterization (Chromatography, NMR, MS) derivatives->purification screening In vitro Bioactivity Screening (e.g., MTT, MIC assays) purification->screening active_compounds Identification of Active Compounds screening->active_compounds mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) active_compounds->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: A typical experimental workflow for the synthesis and biological evaluation of derivatives from this compound.

References

Application Notes and Protocols for 5-Methyl-1H-indole-3-carbaldehyde Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 5-methyl-1H-indole-3-carbaldehyde derivatives. Due to a limited amount of publicly available data specifically for this compound derivatives, this document includes data and protocols for closely related indole-3-carbaldehyde derivatives to serve as a foundational guide for researchers in this area. The provided information is intended to facilitate the design, synthesis, and evaluation of novel antimicrobial agents based on this scaffold.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including antimicrobial properties. The functionalization of the indole ring at various positions can lead to compounds with enhanced potency and selectivity. This compound is a key starting material for the synthesis of a diverse array of derivatives, such as Schiff bases, hydrazones, and thiosemicarbazones, which have shown promise as antibacterial and antifungal agents. These derivatives often exhibit their antimicrobial effects through various mechanisms, including the disruption of microbial membranes, inhibition of essential enzymes, and interference with signaling pathways like quorum sensing.

Data Presentation: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various indole-3-carbaldehyde derivatives against a selection of bacterial and fungal strains. This data, gathered from various studies, provides a comparative view of the antimicrobial efficacy of different structural modifications to the indole-3-carbaldehyde core.

Table 1: Antibacterial Activity of Indole-3-Carbaldehyde Schiff Base Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-((1H-indol-3-yl)methylene)-4-nitrobenzenamineDickeya species2000[1]
Schiff Base PC1Escherichia coli62.5[2]
Schiff Base PC1Staphylococcus aureus62.5[2]
Schiff Base PC2Escherichia coli250[2]
Schiff Base PC2Staphylococcus aureus62.5[2]
Schiff Base PC3Escherichia coli250[2]
Schiff Base PC3Staphylococcus aureus62.5[2]
Schiff Base PC4Escherichia coli62.5[2]

Table 2: Antimicrobial Activity of 1-Methylindole-3-carboxaldehyde Hydrazone Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Hydrazone Derivative 1Staphylococcus aureus100[3]
Hydrazone Derivative 1Methicillin-resistant S. aureus12.5[3]
Hydrazone Derivative 2Staphylococcus aureus25[3]
Hydrazone Derivative 2Methicillin-resistant S. aureus50[3]
Hydrazone Derivative 3Candida albicans6.25[3]

Table 3: Antifungal Activity of Indole-3-carboxaldehyde Thiosemicarbazone Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Indole-3-carboxaldehyde thiosemicarbazoneAspergillus niger>100[4]
Indole-3-carboxaldehyde thiosemicarbazoneCandida albicans50[4]
Indole-3-carboxaldehyde thiosemicarbazoneTrichophyton rubrum25[4]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are provided below. These protocols are based on established procedures and can be adapted for specific research needs.

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff bases through the condensation of this compound with various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Beakers, funnels, and other standard laboratory glassware

  • Filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of ethanol or glacial acetic acid in a round-bottom flask.[1]

  • Add a few drops of glacial acetic acid as a catalyst if using ethanol as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude Schiff base.

  • Filter the precipitate using a Buchner funnel and wash with cold water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of synthesized compounds against various microbial strains, a standard method for assessing antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow Start This compound Condensation Condensation Reaction (e.g., Reflux in Ethanol) Start->Condensation Amine Primary Amine Amine->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase Purification Purification (Recrystallization) SchiffBase->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Screening Characterization->Antimicrobial

Caption: General workflow for the synthesis and screening of Schiff base derivatives.

Antimicrobial_Mechanism cluster_mechanisms Potential Mechanisms of Action IndoleDerivative Indole Derivative BacterialCell Bacterial Cell IndoleDerivative->BacterialCell Interacts with Membrane Membrane Disruption BacterialCell->Membrane Enzyme Enzyme Inhibition (e.g., DNA gyrase) BacterialCell->Enzyme QS Quorum Sensing Inhibition BacterialCell->QS

Caption: Proposed antimicrobial mechanisms of action for indole derivatives.

MIC_Determination_Workflow A Prepare serial dilutions of test compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Observe for visible growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Compounds from 5-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel chalcones, Schiff bases, and pyrimidine derivatives starting from 5-methyl-1H-indole-3-carbaldehyde. Detailed protocols for synthesis and biological evaluation are provided, along with quantitative data on their potential as anticancer and antimicrobial agents. Furthermore, key signaling pathways implicated in the bioactivity of these indole derivatives are illustrated.

Introduction

Indole-based compounds are a significant class of heterocyclic molecules that form the core structure of many biologically active natural products and synthetic drugs. The indole scaffold can interact with various biological targets, making it a privileged structure in drug discovery.[1] this compound is a versatile starting material for the synthesis of a diverse range of novel compounds with potential therapeutic applications, including anticancer, antimicrobial, and antioxidant activities.[2] This document outlines the synthesis of three major classes of derivatives: chalcones, Schiff bases, and pyrimidines, and provides protocols for assessing their biological activities.

Synthesis of Novel Compounds

The aldehyde functional group at the 3-position of the 5-methyl-1H-indole core is highly reactive and serves as a key handle for synthetic elaboration.

Synthesis of Chalcones

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aryl methyl ketone and an aromatic aldehyde.[3]

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(5-methyl-1H-indol-3-yl)prop-2-en-1-one

  • To a solution of this compound (1.59 g, 10 mmol) in ethanol (20 mL), add 4-hydroxyacetophenone (1.36 g, 10 mmol).

  • Slowly add an aqueous solution of potassium hydroxide (40%, 5 mL) to the mixture with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Synthesis of Schiff Bases

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde.[4]

Experimental Protocol: Synthesis of (E)-N-((5-methyl-1H-indol-3-yl)methylene)aniline

  • Dissolve this compound (1.59 g, 10 mmol) in 20 mL of absolute ethanol.

  • To this solution, add aniline (0.93 g, 10 mmol) and a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that crystallizes out is filtered, washed with cold ethanol, and dried under vacuum. [5]

Synthesis of Pyrimidine Derivatives

Pyrimidines can be synthesized through a multi-component reaction involving an aldehyde, a β-ketoester or equivalent, and a nitrogen source like urea or thiourea (Biginelli reaction).[6]

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-(5-methyl-1H-indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

  • A mixture of this compound (1.59 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in ethanol (30 mL) is taken in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added, and the mixture is refluxed for 8-10 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from ethanol.

Biological Evaluation

The synthesized compounds can be evaluated for their potential as anticancer and antimicrobial agents using standard in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[8][7]

  • Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

Experimental Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) of approximately 5 x 10^5 CFU/mL.[3]

  • Serial Dilutions: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3]

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives
Compound IDDerivative TypeTarget Cell LineIC50 (µM)Reference
SMC-1 ChalconeMCF-715.8[10]
SMC-2 ChalconeMDA-MB-46822.4[10]
SMS-1 Schiff BaseHepG240.82[10]
SMS-2 Schiff BaseA54938.01[10]
SMP-1 PyrimidinePC312.5[11]

Note: The data presented is illustrative and compiled from various sources on related indole derivatives.

Table 2: Antimicrobial Activity of this compound Derivatives
Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
SMC-3 ChalconeS. aureus31.5[12]
SMC-4 ChalconeE. coli62.5[13]
SMS-3 Schiff BaseB. subtilis50[14]
SMS-4 Schiff BaseP. aeruginosa100[14]
SMP-2 PyrimidineC. albicans12.5[13]

Note: The data presented is illustrative and compiled from various sources on related indole derivatives.

Signaling Pathways and Experimental Workflows

The anticancer activity of indole derivatives is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. Indole derivatives, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway.[15][16]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole Indole Derivatives (e.g., from 5-methyl-1H-indole -3-carbaldehyde) Indole->PI3K Inhibits Indole->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by indole derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and cell survival, and its dysregulation is linked to cancer. Indole compounds can modulate this pathway, leading to the suppression of tumor growth.[15][17]

NFkB_Signaling_Pathway cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Leads to IκB degradation IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene Gene Transcription (Inflammation, Survival) Indole Indole Derivatives Indole->IKK Inhibits

Caption: NF-κB signaling pathway and its modulation by indole derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The overall process from synthesis to biological evaluation follows a logical progression.

Experimental_Workflow Start 5-methyl-1H-indole- 3-carbaldehyde Synthesis Synthesis of Derivatives (Chalcones, Schiff Bases, Pyrimidines) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, IR, MS) Synthesis->Purification BioAssay Biological Evaluation Purification->BioAssay Anticancer Anticancer Activity (MTT Assay) BioAssay->Anticancer Antimicrobial Antimicrobial Activity (MIC Assay) BioAssay->Antimicrobial Data Data Analysis (IC50, MIC determination) Anticancer->Data Antimicrobial->Data

Caption: Workflow for synthesis and biological evaluation of novel compounds.

References

Application Notes and Protocols: Formylation of 5-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formylation of 5-methylindole, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The primary focus is on the Vilsmeier-Haack reaction, a widely used and efficient method for this purpose. Alternative formylation methods are also discussed.

Introduction

The introduction of a formyl group onto the indole nucleus is a fundamental reaction in organic synthesis. The resulting indole-3-carboxaldehydes are versatile intermediates. 5-Methylindole-3-carboxaldehyde, for instance, is a precursor for the synthesis of compounds with potential applications in cancer treatment, as antimicrobial agents, and for targeting various receptors and enzymes.[1] The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles, typically affording high yields of the 3-formylated product.[2]

Comparative Data of Formylation Methods

The Vilsmeier-Haack reaction is the most commonly reported method for the formylation of 5-methylindole, consistently providing high yields. Data for other methods such as the Duff or Reimer-Tiemann reactions on this specific substrate are less prevalent in the literature.

MethodReagentsProductYield (%)Melting Point (°C)Reference
Vilsmeier-HaackPOCl₃, DMF5-Methyl-1H-indole-3-carbaldehyde88148-149[3]
Vilsmeier-HaackOxalyl chloride, DMFThis compoundNot specified148-151[4]

Experimental Protocols

Vilsmeier-Haack Formylation of 5-Methylindole

This protocol is adapted from established procedures for the formylation of substituted indoles.[2][3]

Materials:

  • 5-Methylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • Saturated sodium carbonate solution or 2N Sodium hydroxide solution

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

Part 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), place anhydrous DMF.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[3][4]

Part 2: Formylation Reaction

  • In a separate flask, dissolve 5-methylindole in a minimal amount of anhydrous DMF.

  • Slowly add the 5-methylindole solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.[3]

  • After the addition, allow the reaction mixture to stir at room temperature for 1-5 hours.[3][4]

  • Subsequently, heat the reaction mixture to 85 °C and maintain this temperature for approximately 5 hours.[3]

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium carbonate solution or 2N sodium hydroxide solution until the solution is basic. A solid precipitate is expected to form.[3][4]

  • Stir the mixture for an additional hour to ensure complete precipitation.

  • Collect the solid product by filtration and wash it with water.

  • For further purification, the crude product can be recrystallized or subjected to column chromatography using an eluent such as ethyl acetate/petroleum ether (3:1).[4]

  • Dry the purified product under reduced pressure to obtain this compound as a pale yellow solid.[3]

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is highly effective, other methods can also be employed for the formylation of aromatic compounds. Their application to 5-methylindole is less documented but theoretically possible.

Duff Reaction

The Duff reaction involves the formylation of electron-rich aromatic compounds, such as phenols, using hexamine as the formyl source in an acidic medium.[5][6] For indoles, this reaction can lead to the formation of indole-3-carboxaldehydes.[7] The reaction typically requires heating and gives moderate yields.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, which can also be applied to other electron-rich aromatic and heterocyclic compounds like indoles and pyrroles.[8][9] The reaction typically employs chloroform and a strong base, leading to the formation of a dichlorocarbene intermediate that acts as the electrophile.[8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the Vilsmeier-Haack formylation of 5-methylindole.

Formylation_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Methylindole 5-Methylindole in DMF Methylindole->Reaction_Mixture 0 °C, then heat to 85 °C Quenching Quenching (Ice) & Neutralization (Base) Reaction_Mixture->Quenching Filtration Filtration Quenching->Filtration Purification Purification (Recrystallization/ Chromatography) Filtration->Purification Final_Product 5-Methylindole-3-carboxaldehyde Purification->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction for 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for the synthesis of 5-methyl-1H-indole-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.[1]
Degradation of Vilsmeier reagent: The reagent is sensitive to moisture.Prepare the Vilsmeier reagent in situ under anhydrous conditions and use it immediately. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Impure reagents: The purity of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is crucial.Use high-purity, anhydrous solvents and freshly distilled reagents. DMF can decompose to form dimethylamine, which can interfere with the reaction.[1][2]
Formation of Side Products Di-formylation or other side reactions: The reaction conditions may be too harsh.Optimize the reaction temperature and time. A lower temperature and shorter reaction time might be sufficient for the activation of the indole ring.[1]
Formation of 3-cyanoindole: This can occur due to nitrogen-containing impurities or inappropriate work-up conditions.Use high-purity reagents and quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1]
Difficult Product Isolation/Purification Product is an oil or does not precipitate: The product may not readily crystallize from the reaction mixture.After quenching the reaction, extract the product with a suitable organic solvent. Purification can then be achieved through column chromatography.
Product is impure after precipitation: Co-precipitation of inorganic salts or side products.Wash the filtered solid thoroughly with water to remove inorganic salts. Recrystallization from a suitable solvent (e.g., ethanol) can further purify the product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack reaction of 5-methyl-1H-indole?

A1: The reaction temperature can vary depending on the substrate's reactivity.[4] For many indole derivatives, the reaction is initially carried out at a low temperature (0-5 °C) during the addition of reagents, followed by stirring at room temperature and then heating to a higher temperature (e.g., 85-90 °C) to drive the reaction to completion.[5] It is recommended to monitor the reaction by TLC to determine the optimal temperature and time for your specific setup.

Q2: How can I prepare the Vilsmeier reagent?

A2: The Vilsmeier reagent is typically prepared in situ by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.[6][7] It is crucial to maintain a low temperature during the addition to control the exothermic reaction. The reagent should be used immediately after its preparation.

Q3: What are some common side reactions to be aware of?

A3: Besides the desired formylation at the C3 position of the indole, potential side reactions include di-formylation, polymerization of the indole under acidic conditions, and the formation of 3-cyanoindole.[1] Careful control of reaction conditions and the use of high-purity reagents can help minimize these side reactions.

Q4: What is the best work-up procedure for this reaction?

A4: A common work-up procedure involves carefully pouring the reaction mixture into crushed ice and then neutralizing the acidic solution with a base, such as a saturated sodium carbonate or sodium hydroxide solution, until the mixture is alkaline.[5] This process hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the product.

Q5: How can I purify the final product, this compound?

A5: The crude product, which precipitates after the work-up, can be collected by filtration and washed with water.[5] For further purification, recrystallization from a solvent like ethanol is often effective.[3] If the product is not pure enough after recrystallization, column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can be employed.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

1. Reagent Preparation (Vilsmeier Reagent):

  • In a three-necked, round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to an hour.

2. Formylation Reaction:

  • Dissolve 5-methyl-1H-indole in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Subsequently, heat the reaction mixture to 85-90 °C and maintain this temperature for several hours, monitoring the reaction progress by TLC.[5]

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide with vigorous stirring until the pH is basic.

  • A solid product should precipitate. Continue stirring in the cold for about 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Dry the solid product.

4. Purification:

  • For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.[3]

Visualizations

Experimental Workflow for Vilsmeier-Haack Reaction

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier dropwise ReactionMix Reaction Mixture Vilsmeier->ReactionMix 0 °C to 85-90 °C Indole 5-methyl-1H-indole Indole->ReactionMix Quench Quench with Ice ReactionMix->Quench Neutralize Neutralize (Na₂CO₃/NaOH) Quench->Neutralize Precipitate Precipitate Product Neutralize->Precipitate Filter Filter & Wash Precipitate->Filter Crude Crude Product Filter->Crude Recrystallize Recrystallize (Ethanol) Crude->Recrystallize PureProduct Pure Product Recrystallize->PureProduct

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No Yield IncompleteRxn Incomplete Reaction Problem->IncompleteRxn DegradedReagent Degraded Vilsmeier Reagent Problem->DegradedReagent ImpureReagents Impure Reagents Problem->ImpureReagents MonitorTLC Monitor with TLC IncompleteRxn->MonitorTLC OptimizeCond Optimize Time/Temp IncompleteRxn->OptimizeCond Anhydrous Anhydrous Conditions DegradedReagent->Anhydrous InertAtmosphere Inert Atmosphere DegradedReagent->InertAtmosphere HighPurity Use High-Purity Reagents ImpureReagents->HighPurity FreshDistill Freshly Distill ImpureReagents->FreshDistill

Caption: Troubleshooting logic for low product yield in the Vilsmeier-Haack reaction.

References

Technical Support Center: Synthesis of 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1H-indole-3-carbaldehyde.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack reaction, a widely used method for this transformation.

Issue 1: Low Yield of the Desired Product

Question: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting 5-methylindole is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote side reactions.

  • Suboptimal Temperature Control: The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic and requires careful temperature management.

    • Solution: Prepare the Vilsmeier reagent at low temperatures (0-5 °C) before adding the 5-methylindole solution. The subsequent formylation reaction temperature may need optimization, typically ranging from room temperature to gentle heating (e.g., 85°C).[1]

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.

    • Solution: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or side product formation.

    • Solution: Carefully control the stoichiometry of 5-methylindole, DMF, and POCl₃. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the indole.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side reactions and how can I minimize them?

Answer: The electron-donating methyl group at the C5 position makes the indole ring highly reactive, which can lead to several side products.

  • Diformylation: The formation of a di-formylated product is a common side reaction with electron-rich indoles. The second formyl group can add at various positions on the indole ring.

    • Mitigation:

      • Use a controlled stoichiometry of the Vilsmeier reagent.

      • Maintain a lower reaction temperature.

      • Reduce the reaction time and monitor closely by TLC.

  • N-Formylation: Formylation at the indole nitrogen (N1 position) can occur, leading to the formation of 1-formyl-5-methyl-1H-indole-3-carbaldehyde.

    • Mitigation: While often a minor byproduct, its formation can be influenced by the reaction conditions. Careful control of temperature and reagent addition can help minimize this.

  • Polymerization/Tar Formation: Indoles can be unstable in strongly acidic conditions, leading to the formation of polymeric materials or tar, which can complicate purification and lower the yield.

    • Mitigation:

      • Ensure a controlled and slow addition of reagents to avoid localized high concentrations of acid.

      • Maintain the recommended reaction temperature.

      • Prompt work-up upon reaction completion is crucial.

  • Formation of Indole Trimers: Under certain Vilsmeier-type conditions, the formation of tri-(1H-indol-3-yl) derivatives has been observed, especially with certain cyclic amides.[2] While less common with standard DMF, it highlights the reactivity of the indole nucleus.

    • Mitigation: Adhere to established protocols using DMF as the formylating agent.

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is usually poured onto crushed ice and neutralized with a base such as a saturated sodium carbonate solution to a pH of 8-9.[1] This precipitates the crude product.

  • Filtration and Washing: The precipitated solid is collected by filtration and washed thoroughly with water to remove inorganic salts and residual DMF.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent like ethanol to obtain a product of high purity.

  • Column Chromatography: If significant impurities are present, silica gel column chromatography using a solvent system such as ethyl acetate/petroleum ether can be employed for further purification.

Data Presentation

Table 1: Vilsmeier-Haack Synthesis of Substituted Indole-3-carbaldehydes

Starting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)Reference
2,4-DimethylanilineThis compoundVilsmeier Reagent, DMF85588[1]
IndoleIndole-3-carbaldehydeVilsmeier Reagent, DMF85596[1]
4-Bromo-2-methylaniline5-Bromo-1H-indole-3-carbaldehydeVilsmeier Reagent, DMF90991[1]
4-Chloro-2-methylaniline5-Chloro-1H-indole-3-carbaldehydeVilsmeier Reagent, DMF85590[1]
4-Fluoro-2-methylaniline5-Fluoro-1H-indole-3-carbaldehydeVilsmeier Reagent, DMF85584[1]

Experimental Protocols

Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from a patented procedure and is intended for research purposes.[1]

Materials:

  • 2,4-Dimethylaniline

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, take anhydrous DMF. Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF with constant stirring over 30-40 minutes to prepare the Vilsmeier reagent.

  • Reaction with 2,4-Dimethylaniline: In a separate flask, dissolve 2,4-dimethylaniline (e.g., 10g, 82.5 mmol) in anhydrous DMF (e.g., 10 ml). Cool this solution to 0 °C.

  • Formylation: Slowly add the prepared Vilsmeier reagent (e.g., 20 ml) dropwise to the solution of 2,4-dimethylaniline at 0 °C. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Heating: Raise the temperature of the reaction mixture to 85 °C and maintain it for 5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization and Precipitation: Add a saturated solution of sodium carbonate to the mixture with stirring until the pH reaches 8-9. A light yellow solid should precipitate.

  • Isolation and Drying: Collect the precipitated solid by filtration and wash it with water. Dry the solid to obtain the crude this compound. The reported yield for this procedure is approximately 88%.[1]

  • Purification: The crude product can be further purified by recrystallization from ethanol.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Indole 5-Methylindole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (Work-up)

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reaction Check TLC for Starting Material Start->Check_Reaction Check_Conditions Review Reaction Conditions Check_Reaction->Check_Conditions Starting Material Present Purification Optimize Purification Protocol Check_Reaction->Purification No Starting Material Check_Conditions->Start Adjust Temperature/Time Check_Reagents Verify Reagent Quality & Stoichiometry Check_Conditions->Check_Reagents Conditions Seem Optimal Check_Reagents->Start Use Anhydrous Reagents/Adjust Stoichiometry Check_Reagents->Purification Reagents are High Quality Success Improved Yield & Purity Purification->Success

Caption: A general workflow for troubleshooting common issues in the synthesis.

Side_Reaction_Logic High_Reactivity High Reactivity of 5-Methylindole Ring Diformylation Diformylation High_Reactivity->Diformylation NFormylation N-Formylation High_Reactivity->NFormylation Polymerization Polymerization/Tar High_Reactivity->Polymerization Excess_Reagent Excess Vilsmeier Reagent Excess_Reagent->Diformylation High_Temp High Reaction Temperature High_Temp->Diformylation High_Temp->Polymerization Long_Time Prolonged Reaction Time Long_Time->Diformylation Acidic_Conditions Strongly Acidic Conditions Acidic_Conditions->Polymerization

Caption: Factors contributing to common side reactions in the formylation of 5-methylindole.

References

5-methyl-1H-indole-3-carbaldehyde purification by recrystallization issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methyl-1H-indole-3-carbaldehyde Purification

This technical support guide provides troubleshooting advice and detailed protocols for the purification of this compound by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a failed recrystallization of this compound?

A1: The most frequent issue is the use of an incorrect solvent or an improper volume of solvent.[1] For successful recrystallization, the compound should be highly soluble in the hot solvent but have low solubility at cool temperatures. Using too much solvent is a common mistake that prevents the solution from becoming saturated upon cooling, thus inhibiting crystal formation.[1][2]

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1][3] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.[2] Highly impure samples can also lead to a depression of the melting point, contributing to this issue.[4]

To resolve this, you can:

  • Reheat the solution and add a small amount of additional solvent to decrease saturation.[2][4]

  • Try cooling the solution more slowly. A gradual temperature decrease provides more time for ordered crystal lattice formation.[1]

  • Switch to a lower-boiling point solvent or a different solvent system altogether.

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

A3: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[2]

  • Too much solvent: If you suspect an excess of solvent, gently heat the solution to evaporate a portion of it, then allow it to cool again.[4]

  • Supersaturation: If the solution is supersaturated, you can induce crystallization by:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[4][5] The microscopic scratches provide a surface for nucleation.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.[5]

    • Cooling further: Place the flask in an ice bath to further decrease the compound's solubility.

Q4: My final product is discolored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored compounds. Use a minimal amount, as it can also adsorb your desired product, reducing the overall yield.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out 1. Solution is supersaturated upon cooling. 2. Melting point of the solid is lower than the solvent's boiling point. 3. High concentration of impurities.[4]1. Reheat the mixture and add more solvent.[2][4] 2. Cool the solution more slowly.[1] 3. Consider a different solvent or solvent pair.
No Crystal Formation 1. Too much solvent was used, preventing saturation.[1][2] 2. Solution is supersaturated and requires nucleation.[2] 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again.[4] 2. Induce crystallization by scratching the flask or adding a seed crystal.[5] 3. Select a less effective (poorer) solvent or use a solvent pair.
Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[1] 2. Premature crystallization during hot filtration.[2] 3. Crystals were filtered before crystallization was complete.1. Evaporate some solvent and cool to recover more product. 2. Use a slight excess of hot solvent and preheat the filtration apparatus.[2] 3. Ensure the solution has cooled completely (e.g., in an ice bath) before filtration.
Crystals Form Too Quickly 1. The solution is cooling too rapidly.[4] 2. The solution is highly concentrated.1. Insulate the flask to slow the cooling process.[4] This allows for the formation of larger, purer crystals.
Product is Contaminated 1. Rapid crystallization has trapped impurities.[4] 2. The chosen solvent does not effectively differentiate between the product and the impurity.1. Redissolve the crystals in fresh hot solvent and recrystallize slowly. 2. Perform solvent selection tests to find a more suitable system.

Experimental Protocols & Data

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Based on solubility data, select a suitable solvent or solvent pair. Ethanol/water or ethyl acetate/hexane mixtures are common starting points for indole derivatives.[6][7] The ideal solvent should dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step prevents the product from crystallizing prematurely in the funnel.[3]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath. An ideal crystallization process should show crystal growth over a period of 20 minutes.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals completely in a desiccator or a vacuum oven to remove residual solvent.

Solvent System Selection Data

Choosing the right solvent is critical. The following table provides guidance on common solvents and their properties for recrystallizing indole-type compounds.

Solvent/System Polarity Typical Use Case Notes
Ethanol/Water Polar ProticGood for moderately polar compounds.Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.
Ethyl Acetate/Hexane Moderate/Non-polarExcellent for compounds with intermediate polarity.[6]Dissolve in hot ethyl acetate, add hexane until persistent cloudiness appears, then reheat to clarify and cool slowly.
Acetone/Water Polar Aprotic/ProticVersatile for many organic compounds.[7]Similar procedure to ethanol/water.
Methanol Polar ProticEffective for polar compounds; can be used in a mixture with water.[7][8]
Toluene Non-polarSuitable for less polar compounds.Higher boiling point may increase the risk of oiling out.

Visual Guides

// Node Definitions Crude [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in Minimum\nHot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Charcoal [label="Add Activated Charcoal\n(Optional, for color)", fillcolor="#FBBC05", fontcolor="#202124"]; HotFilter [label="Hot Gravity Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Slow Cooling to\nRoom Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; IceBath [label="Cool in Ice Bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collect [label="Collect Crystals\n(Vacuum Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash with Cold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="Pure Crystalline Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurities [label="Insoluble Impurities\n(Discarded)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MotherLiquor [label="Soluble Impurities\nin Mother Liquor", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Crude -> Dissolve; Dissolve -> Charcoal; Charcoal -> HotFilter; Dissolve -> HotFilter [label="If no charcoal needed"]; HotFilter -> Impurities [style=dashed]; HotFilter -> Cool; Cool -> IceBath; IceBath -> Collect; Collect -> MotherLiquor [style=dashed]; Collect -> Wash; Wash -> Dry; Dry -> Pure; } enddot Caption: Standard workflow for purification by recrystallization.

// Node Definitions Start [label="Recrystallization Issue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Problems OilingOut [label="Compound Oils Out", fillcolor="#FBBC05", fontcolor="#202124"]; NoCrystals [label="No Crystals Form", fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Oiling Out Sol_Oil_1 [label="Reheat & Add\nMore Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Oil_2 [label="Cool More Slowly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Oil_3 [label="Change Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for No Crystals Sol_NoCry_1 [label="Boil Off\nExcess Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NoCry_2 [label="Scratch Flask or\nAdd Seed Crystal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NoCry_3 [label="Use a Poorer\nSolvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Low Yield Sol_Yield_1 [label="Concentrate Mother\nLiquor & Recool", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Yield_2 [label="Preheat Funnel for\nHot Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Yield_3 [label="Ensure Complete\nCooling Before Filtering", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> OilingOut; Start -> NoCrystals; Start -> LowYield;

OilingOut -> Sol_Oil_1; OilingOut -> Sol_Oil_2; OilingOut -> Sol_Oil_3;

NoCrystals -> Sol_NoCry_1; NoCrystals -> Sol_NoCry_2; NoCrystals -> Sol_NoCry_3;

LowYield -> Sol_Yield_1; LowYield -> Sol_Yield_2; LowYield -> Sol_Yield_3; } enddot Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 5-Methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-methyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate the electron-rich 5-methylindole substrate. Other methods, though less commonly reported for this specific compound, include the Reimer-Tiemann reaction and the Duff reaction.[4][5][6]

Q2: What is a typical yield for the Vilsmeier-Haack synthesis of this compound?

A2: With an optimized protocol, the Vilsmeier-Haack reaction can achieve high yields. For instance, a patented method reports a yield of 88% for the synthesis of this compound.[7]

Q3: What are the key reaction parameters to control for a successful Vilsmeier-Haack reaction?

A3: Several parameters are crucial for a successful Vilsmeier-Haack reaction:

  • Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are often carried out at low temperatures (e.g., 0-5 °C) to control the reaction's exothermicity and minimize side reactions. The reaction mixture may then be brought to a higher temperature to ensure completion.

  • Purity of Reagents: The use of anhydrous solvents and freshly distilled reagents is critical. Moisture can decompose the Vilsmeier reagent, and impurities in DMF can lead to unwanted side products.

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the 5-methylindole substrate should be carefully controlled to prevent over-formylation or other side reactions.[8]

  • Order of Addition: Typically, the phosphorus oxychloride is added to the DMF to form the Vilsmeier reagent, and then the 5-methylindole solution is added to this mixture.

Q4: How can I purify the final product?

A4: Purification of this compound is commonly achieved through recrystallization or column chromatography. After the reaction is quenched, the crude product often precipitates as a solid, which can be collected by filtration. This solid can then be washed and recrystallized from a suitable solvent, such as ethanol. For higher purity, column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/petroleum ether) is effective.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Decomposition of Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.
Inactive Substrate: While 5-methylindole is an electron-rich indole, impurities or degradation of the starting material can hinder the reaction.Use high-purity 5-methylindole. Consider purifying the starting material if its quality is questionable.
Improper Reaction Temperature: The reaction may be too slow at very low temperatures or decomposition may occur at excessively high temperatures.Carefully control the temperature during the formation of the Vilsmeier reagent (typically 0-5 °C). For the formylation step, a gradual increase in temperature after the initial addition may be necessary. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
Inefficient Quenching/Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde.Quench the reaction by carefully adding the reaction mixture to a cold aqueous basic solution (e.g., saturated sodium carbonate or sodium hydroxide solution). Ensure thorough mixing to facilitate hydrolysis.
Formation of Multiple Products/Side Products Over-formylation (Di-formylation): Although less common for the 3-position, highly reactive substrates can sometimes undergo formylation at multiple positions.Carefully control the stoichiometry of the Vilsmeier reagent (use a 1:1 to 1.5:1 ratio of reagent to substrate as a starting point).[8] Add the 5-methylindole solution slowly to the Vilsmeier reagent to avoid localized high concentrations.
Formation of Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[8]Maintain a low reaction temperature. Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[8]
Polymerization of Indole: Indoles can be sensitive to strongly acidic conditions, which can lead to polymerization.While the Vilsmeier-Haack reaction is generally tolerant, ensure that the work-up procedure neutralizes the acidic conditions promptly.
Product is a Dark, Tarry, or Oily Substance Incomplete Reaction or Polymerization: This can result from suboptimal reaction conditions or the presence of impurities.Re-evaluate the reaction parameters (temperature, time, purity of reagents). Ensure efficient stirring throughout the reaction.
Improper Work-up: Insufficient hydrolysis of the intermediate or inadequate neutralization can lead to a complex mixture.Ensure the quenching and neutralization steps are carried out effectively. An extraction with a suitable organic solvent followed by washing and drying of the organic phase is crucial.
Difficulty in Product Isolation/Purification Product is soluble in the work-up solution. If the product does not precipitate upon quenching, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Co-precipitation with inorganic salts. After filtration, wash the crude solid thoroughly with water to remove any inorganic salts.
Presence of highly colored impurities. Purification by column chromatography is often necessary to remove colored impurities. Recrystallization from a suitable solvent can also be effective.

Experimental Protocols

High-Yield Vilsmeier-Haack Synthesis of this compound[7]

This protocol is adapted from a patented procedure with a reported yield of 88%.

Reagents and Materials:

  • 5-Methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Saturated sodium carbonate solution

  • Ice

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried round-bottom flask under an inert atmosphere, place anhydrous DMF.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature between 0-5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 5-methylindole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the 5-methylindole solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Slowly add a saturated sodium carbonate solution to the mixture until it is alkaline (pH > 8), which will cause a light yellow solid to precipitate.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Data Presentation

Table 1: Comparison of Synthesis Methods for Indole-3-carbaldehydes (Illustrative)

MethodSubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-Haack 5-MethylindolePOCl₃, DMFDMF0-85688[7]
Vilsmeier-Haack IndolePOCl₃, DMFDMF0-35~2~97Organic Syntheses
Reimer-Tiemann IndoleCHCl₃, NaOHBiphasicReflux-ModerateGeneral Literature
Duff Reaction IndoleHexamethylenetetramine, Acid---LowGeneral Literature

Note: Yields for Reimer-Tiemann and Duff reactions for 5-methylindole are not well-documented in the readily available literature and are generally expected to be lower than the Vilsmeier-Haack method.

Visualizations

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep POCl3 + DMF @ 0-5°C add_indole Add 5-Methylindole solution to reagent reagent_prep->add_indole Vilsmeier Reagent react Stir at RT, then heat to 85°C add_indole->react quench Quench with ice & Na2CO3 solution react->quench precipitate Precipitation of crude product quench->precipitate filter_dry Filter and Dry precipitate->filter_dry purify Recrystallization or Column Chromatography filter_dry->purify Crude Product product Pure 5-Methyl-1H-indole- 3-carbaldehyde purify->product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup_purification Work-up/Purification Issues start Low Yield of This compound check_reagents Check Purity of Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup reagents_sol Use anhydrous solvents & freshly distilled reagents. Run under inert atmosphere. check_reagents->reagents_sol conditions_sol Optimize temperature & time. Monitor with TLC. Control stoichiometry. check_conditions->conditions_sol workup_sol Ensure complete hydrolysis with proper quenching. Optimize purification method. check_workup->workup_sol

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 5-methyl-1H-indole-3-carbaldehyde Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-methyl-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of 5-methyl-1H-indole using a Vilsmeier reagent, which is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃).[1][3]

Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A2: The primary safety concern is the thermal hazard associated with the reaction. The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic, and the reagent itself can be thermally unstable.[4] At larger scales, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction. Careful control of reagent addition rates and efficient cooling are critical. It is often recommended to generate the Vilsmeier reagent in situ by adding POCl₃ to a mixture of the indole substrate and DMF to avoid the accumulation of the unstable intermediate.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (5-methyl-1H-indole), over-formylated byproducts, and products from side reactions. One notable side product in the formylation of indoles is the corresponding 3-cyanoindole, which can form under certain conditions. The impurity profile can be influenced by reaction temperature, reagent stoichiometry, and work-up procedures. Comprehensive impurity profiling is typically performed using techniques like HPLC-MS.[5][6]

Q4: How can the product be effectively purified at a larger scale?

A4: At the laboratory scale, column chromatography is common. For industrial-scale production, crystallization is the preferred method for purification. The choice of solvent is critical for achieving high purity and yield. Common solvent systems for the crystallization of indole-3-carbaldehydes can be explored to find the optimal conditions for this compound. Controlling the cooling rate and agitation during crystallization is crucial for obtaining a desirable crystal size and morphology, which facilitates filtration and drying.

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation.
Suboptimal temperature The reaction temperature is a critical parameter. For the Vilsmeier-Haack reaction, the initial formation of the reagent is typically done at low temperatures (0-5 °C). The subsequent reaction with the indole may require heating. Optimize the temperature profile for your specific scale and equipment.
Poor mixing Inefficient mixing can lead to localized "hot spots" and uneven reagent distribution, resulting in side reactions and lower yields. Ensure the stirrer speed and design are adequate for the reactor volume to maintain a homogeneous mixture.[7]
Moisture sensitivity The Vilsmeier reagent is sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Improper work-up The quenching and work-up procedure can significantly impact the final yield. Ensure the pH is carefully adjusted during the work-up to precipitate the product effectively.
Issue 2: High Impurity Levels
Potential Cause Recommended Solution
Incorrect stoichiometry The molar ratio of POCl₃ to DMF and the indole substrate is crucial. An excess of the Vilsmeier reagent can lead to the formation of byproducts. Carefully control the stoichiometry of the reagents.
High reaction temperature Elevated temperatures can promote the formation of side products. Maintain strict temperature control throughout the reaction. A slower, controlled addition of reagents can help manage the exotherm.
Slow reagent addition While a controlled addition is necessary to manage the exotherm, an excessively slow addition might lead to the degradation of the Vilsmeier reagent or other intermediates, potentially increasing the impurity profile. The addition rate should be optimized for the specific scale.
Formation of 3-cyanoindole This byproduct can arise from the reaction of the formyl group with nitrogen-containing species. Ensure high-purity reagents and solvents are used. The work-up should be performed with care to avoid conditions that favor its formation.
Ineffective purification If impurities persist after crystallization, consider a re-crystallization from a different solvent system or the use of a polishing step, such as treatment with activated carbon, to remove colored impurities.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 5-methyl-1H-indole

This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.[8] Scale-up should be performed with appropriate engineering controls and safety assessments.

Materials:

  • 5-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice-salt bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 5-methyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85 °C for 5 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and quench by carefully pouring it onto crushed ice. Slowly add a saturated sodium carbonate solution with vigorous stirring until the mixture is basic (pH > 8). A solid precipitate should form.

  • Purification: Collect the solid product by filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Parameter Value Reference
Starting Material 2,4-dimethyl-aniline (precursor to 5-methyl-indole)[8]
Reagent Addition Temperature 0 °C[8]
Reaction Temperature 85 °C[8]
Reaction Time 5 hours[8]
Yield 88%[8]

Visualizations

Vilsmeier_Haack_Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Methyl_indole 5-Methyl-1H-indole Methyl_indole->Iminium_intermediate + Vilsmeier Reagent Product This compound Iminium_intermediate->Product + H₂O H2O H₂O (Aqueous Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Impurities? Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Check_Reaction_Completion->Incomplete No Complete Complete Check_Reaction_Completion->Complete Yes Optimize_Time_Temp Optimize Reaction Time / Temperature Incomplete->Optimize_Time_Temp Check_Purity Analyze Impurity Profile (HPLC-MS) Complete->Check_Purity Optimize_Time_Temp->Check_Reaction_Completion Known_Impurity Known Impurity? Check_Purity->Known_Impurity Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity No Adjust_Stoichiometry Adjust Stoichiometry & Temperature Known_Impurity->Adjust_Stoichiometry Yes Characterize_Impurity Characterize Impurity (NMR, etc.) Unknown_Impurity->Characterize_Impurity End Process Optimized Adjust_Stoichiometry->End Modify_Workup Modify Work-up or Crystallization Conditions Modify_Workup->End Characterize_Impurity->Modify_Workup

Caption: A logical workflow for troubleshooting common issues in the reaction scale-up.

References

Technical Support Center: Synthesis of 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1H-indole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the formylation of 5-methyl-1H-indole are the Vilsmeier-Haack reaction and, to a lesser extent, the Reimer-Tiemann reaction. The Vilsmeier-Haack reaction is generally preferred due to its high yields and relatively mild conditions.[1]

Q2: My Vilsmeier-Haack reaction mixture turned dark, and the final product is discolored. What could be the cause?

A2: Dark coloration during the Vilsmeier-Haack reaction can indicate side reactions or decomposition. This is often caused by elevated temperatures, the presence of moisture, or impurities in the starting materials or solvents. The Vilsmeier reagent itself can sometimes appear yellow or orange due to minor impurities.[1] Purification of the crude product is typically required to remove these colored impurities.

Q3: I am observing a significant amount of unreacted 5-methylindole in my final product. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Vilsmeier reagent: Ensure at least a stoichiometric amount of the Vilsmeier reagent (formed from POCl₃ and DMF) is used.

  • Low reaction temperature: While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent reaction with 5-methylindole may require gentle heating to proceed to completion.

  • Short reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.

Q4: How can I effectively purify the crude this compound?

A4: The most common and effective purification methods are recrystallization and column chromatography. Recrystallization from solvents like ethanol or ethanol/water mixtures can yield highly pure product.[2] For separating mixtures of closely related impurities, silica gel column chromatography with an eluent system such as ethyl acetate in hexane is recommended.[3][4]

Troubleshooting Guides

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich indoles. However, several side products can diminish the yield and purity of the desired this compound.

Impurity/Side ProductFormation MechanismIdentification and CharacterizationMitigation Strategies
Unreacted 5-methylindole Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.TLC analysis will show a spot corresponding to the starting material. MS: m/z ≈ 131. 1H NMR will show characteristic signals for 5-methylindole.- Use a slight excess of the Vilsmeier reagent.- Optimize reaction temperature and time by monitoring with TLC.
Di(5-methyl-1H-indol-3-yl)methane Reaction of the intermediate iminium salt with another molecule of 5-methylindole, particularly if the indole is in excess or the reaction is heated for an extended period.TLC: Typically a less polar spot than the desired aldehyde. MS: m/z ≈ 274. 1H & 13C NMR data will be distinct from the product.[5]- Use a slight excess of the Vilsmeier reagent to ensure complete conversion of the indole.- Add the indole solution slowly to the Vilsmeier reagent.- Avoid prolonged heating after the reaction is complete.
N-Formyl-5-methylindole Formylation at the indole nitrogen. This is less common under standard Vilsmeier-Haack conditions but can occur.Can be identified by NMR and MS analysis.- Maintain appropriate reaction stoichiometry and temperature.
Colored Byproducts Decomposition of reagents or products, or polymerization, often due to high temperatures or presence of impurities.Broad signals in NMR, discoloration of the product.- Use high-purity, dry solvents and reagents.- Maintain careful temperature control.- Purify the final product by recrystallization or column chromatography.
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0-5 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Formylation: Dissolve 5-methylindole (1 eq.) in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 20 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to 40-50 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.

  • Isolation and Purification: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.[6]

Reimer-Tiemann Reaction

While less common for indole formylation, the Reimer-Tiemann reaction can be used. It involves the reaction of an indole with chloroform in the presence of a strong base.

Impurity/Side ProductFormation MechanismIdentification and CharacterizationMitigation Strategies
Unreacted 5-methylindole Incomplete reaction.TLC analysis. MS: m/z ≈ 131.- Ensure a sufficient excess of chloroform and base.- Optimize reaction temperature and time.
2-Formyl-5-methylindole (Isomer) The Reimer-Tiemann reaction can lead to formylation at the C-2 position of the indole ring, though C-3 is generally favored.Can be difficult to separate from the desired product. Characterization requires careful NMR analysis.[7]- This is an inherent challenge of this method; the Vilsmeier-Haack reaction offers better regioselectivity.
3-Chloro-6-methylquinoline (Ring Expansion Product) Reaction of the dichlorocarbene intermediate with the pyrrole ring of the indole can lead to a ring expansion.MS: m/z ≈ 177.5. NMR will show a quinoline ring system.[8]- This is a known side reaction of indoles under Reimer-Tiemann conditions. Careful control of reaction conditions may minimize its formation.
  • Reaction Setup: In a round-bottom flask, dissolve 5-methylindole (1 eq.) in a suitable solvent like ethanol. Add a solution of a strong base, such as sodium hydroxide (excess), in water.

  • Addition of Chloroform: Heat the mixture to 60-70 °C with vigorous stirring. Add chloroform (excess) dropwise over a period of 1-2 hours.

  • Reaction: Continue heating and stirring for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and byproducts requiring purification by column chromatography.[8]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Indole Formylation

Synthesis MethodStarting MaterialKey ReagentsTypical Temperature (°C)Typical Time (h)Typical Yield (%)
Vilsmeier-Haack5-methylindolePOCl₃, DMF0 to 855-6~88[6]
Reimer-Tiemann5-methylindoleCHCl₃, NaOH60-702-4Variable, generally lower than Vilsmeier-Haack

Table 2: Analytical Data for this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Key 1H NMR Signals (DMSO-d6, δ ppm)Key MS Fragments (m/z)
This compound C₁₀H₉NO159.1812.54 (br s, 1H, NH), 9.94 (s, 1H, CHO), 8.37 (s, 1H, H2), 7.75 (d, 1H, H4), 7.30 (d, 1H, H7), 7.25 (dd, 1H, H6), 2.36 (s, 3H, CH₃)[6]159, 130, 103
5-methylindole (Starting Material) C₉H₉N131.17~10.8 (br s, 1H, NH), ~7.2-7.4 (m, Ar-H), ~6.2 (t, 1H, H3), ~2.4 (s, 3H, CH₃)131, 130, 115, 77
Di(5-methyl-1H-indol-3-yl)methane C₁₉H₁₈N₂274.36~10.7 (br s, 2H, NH), ~6.8-7.5 (m, Ar-H), ~4.2 (s, 2H, CH₂)274, 144, 130
2-Formyl-5-methylindole (Isomer) C₁₀H₉NO159.18CHO proton will be in a different environment. Aromatic protons will show a different splitting pattern.159, 130, 103

Note: The analytical data for impurities is based on the parent compounds and may vary slightly for the 5-methyl derivative.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate 5_Methylindole 5-Methylindole 5_Methylindole->Intermediate < 20 °C, then RT Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Purification (Recrystallization/ Column Chromatography) Crude_Product->Purification Final_Product 5-methyl-1H-indole- 3-carbaldehyde Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered during Synthesis Low_Yield Low Yield/ Incomplete Reaction Start->Low_Yield Impure_Product Impure Product/ Side Reactions Start->Impure_Product Check_Reagents Check Stoichiometry and Purity of Reagents Low_Yield->Check_Reagents Optimize_Conditions Optimize Temperature and Reaction Time Low_Yield->Optimize_Conditions Analytical_Check Analyze Impurities (TLC, NMR, MS) Impure_Product->Analytical_Check Success Pure Product, Improved Yield Check_Reagents->Success Optimize_Conditions->Success Purification_Strategy Select Purification Method (Recrystallization vs. Column) Analytical_Check->Purification_Strategy Purification_Strategy->Success

Caption: Logical troubleshooting workflow for synthesis issues.

References

Preventing decomposition of 5-methyl-1H-indole-3-carbaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-methyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition of this compound during a reaction?

A1: The primary causes of decomposition for this compound are oxidation, exposure to strong acids or bases, and elevated temperatures. The indole ring is susceptible to oxidation, which can be accelerated by light and the presence of certain metals. The aldehyde group can also undergo oxidation to a carboxylic acid.

Q2: My reaction mixture is turning dark brown/black. What does this indicate and what should I do?

A2: A dark coloration often signifies polymerization or extensive decomposition of the indole moiety. This can be triggered by strong acids, high temperatures, or prolonged reaction times. If you observe this, it is recommended to stop the reaction, cool the mixture, and attempt to isolate any remaining desired product. For future experiments, consider using milder reaction conditions, protecting the indole nitrogen, or decreasing the reaction time.

Q3: Can the indole nitrogen participate in side reactions? How can I prevent this?

A3: Yes, the N-H group of the indole can be deprotonated under basic conditions or react with electrophiles. This can lead to undesired N-alkylation, N-acylation, or other side products. To prevent this, you can protect the indole nitrogen with a suitable protecting group, such as Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on the subsequent reaction conditions.

Q4: Is this compound sensitive to light?

A4: Indole derivatives can be light-sensitive and may degrade upon prolonged exposure to UV or visible light, often leading to discoloration and the formation of byproducts. It is advisable to store the compound in a dark, cool place and to conduct reactions in flasks protected from light (e.g., wrapped in aluminum foil).

Troubleshooting Guides

Issue 1: Low Yield of Desired Product
Potential Cause Recommended Solution
Decomposition of starting material Store this compound under an inert atmosphere (nitrogen or argon) in a cool, dark place. Use freshly opened or purified starting material for best results.
Harsh reaction conditions Lower the reaction temperature. If using a strong acid or base, consider a milder alternative or reducing its concentration. Monitor the reaction closely by TLC to avoid prolonged reaction times.
Oxidation Degas solvents before use and maintain an inert atmosphere over the reaction. Avoid exposure to air, especially at elevated temperatures.
Side reactions at the indole nitrogen Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to the main reaction.
Issue 2: Formation of a Major, Unidentified Byproduct
Potential Cause Recommended Solution
Bis(indolyl)methane (BIM) formation This is a common side reaction where the aldehyde reacts with another molecule of the indole starting material or product, especially under acidic conditions. To minimize this, use a non-indole-based solvent, control the stoichiometry carefully, and consider protecting the indole nitrogen.
Oxidation to carboxylic acid If the reaction conditions are oxidative, the aldehyde can be converted to the corresponding carboxylic acid. Ensure an inert atmosphere and use deoxygenated solvents.
Reaction with solvent Certain solvents can react with the starting material under specific conditions. For example, in the presence of a strong base, deprotonation of the solvent could lead to side reactions. Choose an inert solvent that is stable under your reaction conditions.
Issue 3: Difficulty in Purifying the Product
Potential Cause Recommended Solution
Co-elution of impurities during column chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) often provides good separation.
Product oiling out during recrystallization The choice of solvent is crucial for successful recrystallization. If the product "oils out," try a different solvent system. A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexane, water) until turbidity is observed, followed by slow cooling.
Presence of baseline material on TLC This may indicate the formation of polymeric byproducts. These can often be removed by passing the crude mixture through a short plug of silica gel before performing a full column purification.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the nitrogen atom.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add DMAP (0.1 eq) to the solution.

  • Add (Boc)₂O (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Purification of this compound by Recrystallization

This protocol provides a general method for purifying the title compound. The optimal solvent system may need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely.

  • Slowly add the "poor" solvent (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy.

  • If cloudiness persists, add a few drops of the "good" solvent until the solution is clear again.

  • Allow the flask to cool slowly to room temperature.

  • For maximum crystal recovery, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

Visualizations

Decomposition_Pathways cluster_conditions Reaction Conditions cluster_products Decomposition Products This compound This compound Polymerization Polymerization This compound->Polymerization Strong Acid / High Temp Oxidized Products Oxidized Products This compound->Oxidized Products Oxidants / Air Side Reaction Products Side Reaction Products This compound->Side Reaction Products Strong Base / Electrophiles Strong Acid Strong Acid Strong Base Strong Base Oxidants / Air Oxidants / Air High Temperature High Temperature

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow start Reaction Issue Observed low_yield Low Yield start->low_yield byproducts Byproducts Observed start->byproducts check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents byproducts->check_conditions protect_n Consider N-Protection byproducts->protect_n optimize_purification Optimize Purification (Chromatography, Recrystallization) byproducts->optimize_purification solution Improved Outcome check_conditions->solution check_reagents->solution protect_n->solution optimize_purification->solution

Caption: A logical workflow for troubleshooting common reaction issues.

Technical Support Center: Efficient Synthesis of 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 5-methyl-1H-indole-3-carbaldehyde. The content is designed to directly address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or insufficient Vilsmeier reagent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of moisture in reagents or solvents.1. Ensure the Vilsmeier reagent is freshly prepared using high-purity POCl₃ and anhydrous DMF.[1][2][3] 2. Gradually increase the reaction temperature, monitoring the progress by TLC.[4][5] A typical temperature range is 85-95 °C.[4] 3. Extend the reaction time and monitor periodically by TLC.[6] 4. Use anhydrous solvents and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Side Products (e.g., 3-cyanoindole) 1. Presence of nitrogen-containing impurities in reagents. 2. High reaction temperatures or prolonged reaction times. 3. Inappropriate work-up conditions.1. Use high-purity, anhydrous solvents and freshly distilled reagents, particularly ensuring the DMF is free from decomposition products.[1] 2. Optimize the reaction temperature and time by monitoring the reaction progress.[1] 3. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1]
Difficult Purification of the Final Product 1. Similar polarities of the product and byproducts. 2. Oily or impure crude product.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane).[4] 2. Recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[7]
Reaction Does Not Go to Completion 1. Insufficient amount of formylating agent. 2. Steric hindrance in the substrate.1. Use a slight excess of the Vilsmeier reagent. 2. For sterically hindered substrates, a more active catalyst or higher reaction temperatures may be necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is the most widely used and efficient method for the formylation of electron-rich indoles, including 5-methylindole, to produce this compound.[3][8][9] This reaction typically utilizes a Vilsmeier reagent, which is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][10][11]

Q2: How does the methyl group at the C5 position of indole affect the formylation reaction?

A2: The methyl group at the C5 position is an electron-donating group. This property increases the electron density of the indole ring, which can enhance the rate of electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation at the C3 position.[4]

Q3: Are there any alternative catalytic systems to the traditional POCl₃/DMF for this synthesis?

A3: Yes, alternative methods are being explored to avoid the use of stoichiometric and hazardous POCl₃.[12] Recent research has focused on developing catalytic versions of the Vilsmeier-Haack reaction.[12][13][14] One such approach involves a P(III)/P(V)=O cycle.[12][13][14] Another green chemistry approach utilizes Eosin Y as a photoredox catalyst with visible light, using tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant.[15] Boron trifluoride diethyl etherate (BF₃·OEt₂) has also been shown to be an effective catalyst with trimethyl orthoformate (TMOF) as the formyl source.[16]

Q4: What are the key parameters to control for a successful Vilsmeier-Haack reaction?

A4: The key parameters to control are:

  • Reagent Purity: Use of high-purity, anhydrous reagents and solvents is crucial to prevent side reactions.[1]

  • Temperature: The reaction temperature needs to be carefully controlled. The formation of the Vilsmeier reagent is typically done at low temperatures (0 °C), while the formylation of the indole may require heating (e.g., 85-95 °C).[4][5]

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of degradation products.[4][6]

  • Work-up Procedure: The reaction should be carefully quenched with ice-cold water or a basic solution like sodium bicarbonate to hydrolyze the intermediate and isolate the product.[1][7]

Q5: How can I monitor the progress of the reaction?

A5: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[6] By taking small aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting material, you can observe the consumption of the reactant and the formation of the product spot.

Experimental Protocols

Vilsmeier-Haack Formylation of 5-Methylindole

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate purity.

1. Preparation of the Vilsmeier Reagent:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed in situ.[10][11]

2. Formylation Reaction:

  • In a separate flask, dissolve 5-methylindole in anhydrous DMF.

  • Add the solution of 5-methylindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time or heat it to 85-95 °C for several hours, depending on the desired conversion rate.[4][5] Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully pour the mixture into crushed ice with stirring.

  • Neutralize the solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. A precipitate of the product should form.[1][5]

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[4][7]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Formylation of Indoles

Catalyst SystemFormyl SourceReaction ConditionsYield (%)Reference(s)
POCl₃DMF0 to 85 °C, 5-8 hours88-96[5][9]
BF₃·OEt₂Trimethyl orthoformateNeat, ambient temperature, 1-5 minModerate to high[16]
Eosin Y (photocatalyst)TetramethylethylenediamineBlue LED, MeCN/H₂O, airGood[15]
nBu₄NIN-methylaniline--[17]
P(III)/P(V)=O cycleDMF-d7Room temperatureHigh (>99% D)[13][14]

Note: Yields can vary depending on the specific indole substrate and reaction scale.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield check_reagent Check Vilsmeier Reagent Activity start->check_reagent check_temp Evaluate Reaction Temperature start->check_temp check_time Assess Reaction Time start->check_time check_moisture Verify Anhydrous Conditions start->check_moisture solution_reagent Use Freshly Prepared Reagent check_reagent->solution_reagent Inactive? solution_temp Increase Temperature & Monitor check_temp->solution_temp Too Low? solution_time Extend Reaction Time & Monitor check_time->solution_time Too Short? solution_moisture Use Dry Solvents/Inert Atmosphere check_moisture->solution_moisture Moisture Present?

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Simplified Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Electrophilic Attack Methylindole 5-Methylindole Methylindole->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified reaction pathway for the Vilsmeier-Haack formylation of 5-methylindole.

References

Technical Support Center: Synthesis of 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-methyl-1H-indole-3-carbaldehyde, primarily focusing on the Vilsmeier-Haack reaction and subsequent work-up procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and work-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Loss of product during work-up. 4. Impure or wet reagents (DMF, POCl₃).1. Monitor the reaction by TLC to ensure the consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. 2. Maintain strict temperature control throughout the reaction. Overheating can lead to the formation of tarry by-products. 3. Ensure the pH of the aqueous solution is sufficiently basic (pH 8-9) during work-up to ensure complete precipitation of the product. If the product is partially soluble in water, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. 4. Use freshly distilled, anhydrous DMF and POCl₃. Ensure all glassware is thoroughly dried.
Formation of a Dark Brown or Black Tarry Residue 1. Reaction temperature was too high. 2. Presence of moisture in the reaction. 3. Prolonged reaction time at elevated temperatures.1. Carefully control the temperature during the addition of POCl₃ to DMF and during the reaction itself. Use an ice bath to manage exothermic processes. 2. Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture, for example, by using a drying tube or an inert atmosphere. 3. Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid degradation.
Product Precipitates as an Oil or Sticky Solid 1. Presence of impurities. 2. Incomplete hydrolysis of the iminium salt intermediate. 3. Insufficiently basic conditions during work-up.1. Wash the crude product thoroughly with cold water to remove inorganic salts and residual DMF. Consider trituration with a non-polar solvent like hexane to induce solidification. 2. Ensure vigorous stirring during the quenching and basification steps to promote complete hydrolysis. 3. Check the pH of the solution after adding the base and add more if necessary to ensure complete precipitation.
Difficulty in Filtering the Precipitated Product 1. Very fine particles are formed. 2. The product is gummy or oily.1. Allow the precipitate to age in the mother liquor, sometimes gentle warming and slow cooling can increase the particle size. Using a filter aid like Celite® may be helpful. 2. See the troubleshooting point above regarding oily products.
Product is Impure After Initial Isolation 1. Co-precipitation of inorganic salts. 2. Presence of unreacted starting material or by-products.1. Thoroughly wash the filtered product with deionized water to remove any soluble inorganic salts. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and efficient method is the Vilsmeier-Haack formylation of 5-methylindole. This reaction uses a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the electron-rich C3 position of the indole ring.

Q2: How is the Vilsmeier-Haack reaction for this compound typically worked up?

The standard work-up procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice. This is followed by basification of the acidic solution, often with a saturated solution of sodium carbonate or sodium hydroxide, until a pH of 8-9 is reached. This causes the product, this compound, to precipitate out of the solution as a solid.

Q3: My product did not precipitate after adding the basic solution. What should I do?

If the product does not precipitate, it may be due to its partial solubility in the aqueous mixture or the formation of an oil. In this case, you should extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic extracts can then be washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent evaporated to yield the crude product.

Q4: What is the expected yield and purity of this compound from the Vilsmeier-Haack reaction?

With a carefully executed procedure, the yield of this compound can be quite high. For instance, one reported synthesis using 5-methylindole, DMF, and POCl₃, followed by a work-up with saturated sodium carbonate solution, achieved a yield of 88%.[1] The purity of the crude product is often sufficient for many applications, but it can be further purified by recrystallization.

Q5: What are suitable recrystallization solvents for purifying this compound?

Ethanol is a commonly used solvent for the recrystallization of indole-3-carbaldehydes and their derivatives. Slow evaporation of an ethanolic solution has been used to obtain crystals of this compound suitable for X-ray crystallography.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction.

ParameterValueReference
Starting Material 5-methylindole[1]
Reagents DMF, POCl₃[1]
Reaction Temperature 85 °C[1]
Reaction Time 5 hours[1]
Work-up Base Saturated Sodium Carbonate Solution[1]
Yield 88%[1]
Melting Point 148-149 °C[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • 5-methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, add DMF. Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ dropwise to the DMF with continuous stirring, maintaining the temperature at 0 °C.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, slowly add a solution of 5-methylindole in DMF at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 85 °C and maintain it for 5 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting solution by adding a saturated sodium carbonate solution until the pH is basic and a precipitate forms.

  • Purification: Collect the precipitated solid by filtration. Wash the solid with cold water and dry it to obtain crude this compound. The product can be further purified by recrystallization from ethanol if necessary.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification reagent_prep_1 1. Cool DMF to 0 °C reagent_prep_2 2. Add POCl₃ dropwise reagent_prep_1->reagent_prep_2 Maintain 0 °C reaction_1 3. Add 5-methylindole solution reagent_prep_2->reaction_1 Freshly prepared reagent reaction_2 4. Stir at room temperature (1 hr) reaction_1->reaction_2 reaction_3 5. Heat to 85 °C (5 hrs) reaction_2->reaction_3 workup_1 6. Quench with ice reaction_3->workup_1 workup_2 7. Basify with Na₂CO₃ solution workup_1->workup_2 workup_3 8. Filter precipitate workup_2->workup_3 workup_4 9. Wash with water and dry workup_3->workup_4 purification Recrystallization (optional) workup_4->purification

Caption: Synthesis and work-up workflow.

troubleshooting_logic Troubleshooting Logic for Work-up start Work-up Start: Quench and Basify check_precipitate Precipitate forms? start->check_precipitate solid Solid Precipitate check_precipitate->solid Yes oily Oily/Sticky Precipitate check_precipitate->oily No, oily no_precipitate No Precipitate check_precipitate->no_precipitate No filter_wash Filter and wash with water solid->filter_wash triturate Triturate with non-polar solvent oily->triturate extract Extract with organic solvent no_precipitate->extract purify Purify (Recrystallization/ Column Chromatography) filter_wash->purify triturate->filter_wash extract->purify

Caption: Decision tree for work-up issues.

References

Technical Support Center: Synthesis of 5-Methyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-1H-indole-3-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of this compound using the Vilsmeier-Haack reaction. What are the potential causes and how can I improve it?

Potential Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Decomposition of the Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and used under anhydrous conditions.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product.

  • Suboptimal stoichiometry: The molar ratio of the reactants (5-methylindole, POCl₃, and DMF) may not be optimal.

  • Issues during work-up: Product loss can occur during the extraction and purification steps.

Troubleshooting Solutions:

  • Reaction Conditions:

    • Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1][2]

    • Optimize the reaction temperature. A patent for the synthesis of this compound suggests a reaction temperature of 85°C for 5 hours.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1][2]

  • Reagent Quality and Stoichiometry:

    • Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).[1][2]

    • Carefully control the stoichiometry of the reactants. An excess of the Vilsmeier reagent may be necessary for less reactive substrates.[2]

  • Work-up Procedure:

    • Quench the reaction by pouring the mixture onto crushed ice and then neutralizing it carefully with a base like sodium carbonate or sodium bicarbonate solution.[2][3]

    • Thoroughly extract the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2][4]

Q2: My final product is impure, and I am having difficulty with purification. What are common impurities and how can I remove them?

Potential Impurities:

  • Unreacted 5-methylindole: The starting material may not have fully reacted.

  • Side products: Formation of 3-cyano-5-methylindole is a possible side reaction.[1] Diformyl or other over-formylated products can also occur.

  • Polymeric materials: Overheating or prolonged reaction times can lead to the formation of dark, tarry residues.[2]

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of ethyl acetate in hexane is often successful.[1][5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can significantly improve its purity.[6]

  • TLC Analysis: Before scaling up the purification, use TLC to identify a suitable solvent system that provides good separation between the product and impurities.

Q3: I am observing the formation of a nitrile byproduct (3-cyano-5-methylindole). How can I minimize this side reaction?

Cause of Nitrile Formation:

The formation of 3-cyanoindole derivatives during the Vilsmeier-Haack reaction is believed to occur from the reaction of the initially formed aldehyde with nitrogen-containing species, which may be present as impurities or formed in-situ, followed by dehydration.[1]

Solutions to Minimize Nitrile Formation:

  • High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents to minimize nitrogen-containing impurities.[1]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric components.[1]

  • Optimized Reaction Conditions: Avoid high reaction temperatures and prolonged reaction times, which can promote the dehydration step leading to the nitrile.[1]

  • Appropriate Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[1]

Q4: Can I use the Reimer-Tiemann reaction for the formylation of 5-methylindole? What are the potential challenges?

The Reimer-Tiemann reaction is a viable method for the formylation of electron-rich heterocycles like indoles.[7][8] However, it presents its own set of challenges:

  • Regioselectivity: The Reimer-Tiemann reaction typically favors ortho-formylation on phenols.[7] In the case of indoles, formylation occurs at the C-3 position, but the reaction conditions need to be carefully controlled to avoid other isomers.

  • Harsh Conditions: The reaction is carried out in the presence of a strong base (usually hydroxide) and heat, which may not be suitable for sensitive substrates.[7][8]

  • Low Yields: Yields can be variable and sometimes lower compared to the Vilsmeier-Haack reaction.

  • Dichlorocarbene Reactivity: The reactive intermediate, dichlorocarbene, can react with other functional groups like alkenes and amines, limiting the substrate scope.[7][8]

Recommendations:

For the synthesis of this compound, the Vilsmeier-Haack reaction is generally the more reported and higher-yielding method.[3][6] If the Reimer-Tiemann reaction is to be employed, careful optimization of the reaction conditions will be necessary.

Quantitative Data Summary

The following table summarizes reported yields for the Vilsmeier-Haack formylation of various indole derivatives, providing a comparative overview.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[9]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[2]
4-MethylindolePOCl₃, DMF0 to 85890[9]
5-Methylindole Vilsmeier reagent 85 5 88 [3]
5-ChloroindoleVilsmeier reagent85590[3]
5-BromoindoleVilsmeier reagent90991[3]
5-HydroxyindoleVilsmeier reagent85792[3]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from a patented procedure.[3]

Materials:

  • 5-methylindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium carbonate solution

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice bath to 0°C. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at 0°C.

  • Formylation Reaction: Dissolve 5-methylindole in DMF in a separate flask. Slowly add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Increase the temperature to 85°C and maintain it for 5 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by adding a saturated sodium carbonate solution until the pH is basic. A solid precipitate should form.

  • Filter the solid product, wash it with water, and dry it to obtain crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Synthesis```dot

// Nodes start [label="Low Yield of this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reaction [label="Check Reaction Completion (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent Quality\n(Anhydrous DMF, Fresh POCl3)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions\n(Temperature, Time, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Analyze Work-up Procedure", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete [label="Incomplete Reaction", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_issue [label="Reagent Decomposition", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; condition_issue [label="Suboptimal Conditions", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; workup_loss [label="Product Loss During Work-up", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_time_temp [label="Increase Reaction Time/Temperature\nMonitor by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Use Freshly Distilled/Anhydrous Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Ensure Inert Atmosphere\nOptimize Temperature and Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_workup [label="Optimize Extraction pH\nand Solvent Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> {check_reaction; check_reagents; check_conditions; check_workup} [color="#5F6368"]; check_reaction -> incomplete [label="Starting material\nremains", color="#5F6368"]; incomplete -> solution_time_temp [label="Yes", color="#5F6368"]; solution_time_temp -> end [color="#5F6368"]; check_reagents -> reagent_issue [label="Suspect quality", color="#5F6368"]; reagent_issue -> solution_reagents [label="Yes", color="#5F6368"]; solution_reagents -> end [color="#5F6368"]; check_conditions -> condition_issue [label="Potential deviation", color="#5F6368"]; condition_issue -> solution_conditions [label="Yes", color="#5F6368"]; solution_conditions -> end [color="#5F6368"]; check_workup -> workup_loss [label="Emulsion/poor separation", color="#5F6368"]; workup_loss -> solution_workup [label="Yes", color="#5F6368"]; solution_workup -> end [color="#5F6368"]; }

Caption: Simplified Vilsmeier-Haack reaction mechanism.

References

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity: 5-methyl-1H-indole-3-carbaldehyde vs. Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted indoles is paramount for the rational design of novel therapeutics and synthetic pathways. This guide provides an objective comparison of the chemical reactivity of 5-methyl-1H-indole-3-carbaldehyde and its parent compound, indole-3-carbaldehyde, supported by theoretical principles and experimental data.

The indole scaffold is a privileged structure in medicinal chemistry, and modifications to the indole ring can significantly impact the molecule's biological activity and chemical behavior. The introduction of a methyl group at the 5-position of indole-3-carbaldehyde serves as a subtle yet influential modification. This comparison will delve into the electronic effects imparted by this methyl group and the consequent impact on the reactivity of both the indole ring and the aldehyde functional group.

Electronic Effects: The Influence of the 5-Methyl Group

The primary difference in reactivity between this compound and indole-3-carbaldehyde stems from the electronic properties of the methyl group. A methyl group is a weak electron-donating group (EDG) through an inductive effect and hyperconjugation. This electron-donating nature increases the electron density of the benzene ring of the indole system.

This increased electron density is relayed to the pyrrole ring and the C3-aldehyde substituent through resonance. Consequently, this compound is more electron-rich than indole-3-carbaldehyde. This has implications for several types of reactions.

electronic_effects cluster_indole Indole-3-carbaldehyde cluster_5_methyl_indole This compound I3C Indole-3-carbaldehyde Me_I3C This compound I3C->Me_I3C Lower Electron Density Me_I3C->I3C Higher Electron Density Methyl Methyl Group (Electron Donating) Methyl->Me_I3C +I Effect Hyperconjugation

Caption: Electronic influence of the 5-methyl group.

Reactivity of the Indole Ring: Electrophilic Aromatic Substitution

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the C3 position. Since the C3 position is already substituted with a carbaldehyde group, further electrophilic attack will be directed to other positions on the ring. The electron-donating methyl group in this compound enhances the electron density of the aromatic system, making it more nucleophilic and thus more reactive towards electrophiles compared to indole-3-carbaldehyde.

Reactivity of the Aldehyde Group

The aldehyde functional group at the C3 position is the site for nucleophilic addition and condensation reactions. The electronic effects of the 5-methyl group also modulate the reactivity of this carbonyl group.

Nucleophilic Addition

The electron-donating methyl group increases the electron density throughout the indole ring system. This effect extends to the C3 position, which in turn can slightly reduce the electrophilicity of the carbonyl carbon of the aldehyde. A less electrophilic carbonyl carbon will react more slowly with nucleophiles. Therefore, it is anticipated that indole-3-carbaldehyde will be more reactive towards nucleophilic addition than this compound .

Condensation Reactions

Condensation reactions, such as the Knoevenagel and Wittig reactions, are common transformations for indole-3-carbaldehydes.[1][3][4][5][6][7][8] The rate of these reactions is also dependent on the electrophilicity of the carbonyl carbon.

In a Knoevenagel condensation , which is typically base-catalyzed, the reaction involves the nucleophilic attack of a carbanion from an active methylene compound on the aldehyde.[1][4] Due to the expected lower electrophilicity of the carbonyl in the 5-methyl derivative, the reaction may proceed at a slightly slower rate compared to the unsubstituted analogue.

Similarly, in a Wittig reaction , the nucleophilic carbon of the phosphorus ylide attacks the carbonyl carbon.[5][6][7][8] A less electrophilic carbonyl would again suggest a slower reaction rate for this compound.

While direct comparative kinetic data is scarce, the yields reported in the literature for similar reactions with various substituted indole-3-carbaldehydes can provide some insight. However, it is important to note that reaction conditions can significantly influence outcomes.

Reaction TypeIndole-3-carbaldehydeThis compoundExpected Reactivity Comparison
Electrophilic Aromatic Substitution Baseline ReactivityHigher ReactivityThis compound > Indole-3-carbaldehyde
Nucleophilic Addition to Aldehyde Higher ReactivityLower ReactivityIndole-3-carbaldehyde > this compound
Knoevenagel Condensation Higher ReactivityLower ReactivityIndole-3-carbaldehyde > this compound
Wittig Reaction Higher ReactivityLower ReactivityIndole-3-carbaldehyde > this compound

Experimental Protocols

Below are representative experimental protocols for key reactions involving indole-3-carbaldehydes. These can be adapted for a direct comparative study of the two compounds.

Protocol 1: Vilsmeier-Haack Formylation of 5-Methylindole

This protocol describes the synthesis of this compound from 5-methylindole. A similar procedure can be used with indole to synthesize indole-3-carbaldehyde.

Materials:

  • 5-methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 5-methylindole (1.0 eq) in anhydrous DMF (3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

vilsmeier_haack Indole 5-Methylindole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Product This compound Iminium_Salt->Product Hydrolysis Hydrolysis Aqueous Workup

Caption: Vilsmeier-Haack formylation workflow.

Protocol 2: Knoevenagel Condensation of Indole-3-carbaldehyde

This protocol can be used for both indole-3-carbaldehyde and this compound to compare their reactivity in a condensation reaction.[3]

Materials:

  • Indole-3-carbaldehyde (or this compound)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve indole-3-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

knoevenagel_condensation Aldehyde Indole-3-carbaldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate Methylene Active Methylene Compound Methylene->Intermediate Nucleophilic Attack Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Methylene Deprotonation Product α,β-unsaturated Product Intermediate->Product Dehydration

Caption: Knoevenagel condensation pathway.

Conclusion

For researchers in drug development, these differences are crucial. Enhanced reactivity of the indole ring can be exploited for further functionalization, while the modulated reactivity of the aldehyde can influence the synthesis of derivatives such as Schiff bases, chalcones, or other heterocyclic systems. The choice between these two building blocks will therefore depend on the specific synthetic strategy and the desired chemical transformations. Further quantitative kinetic studies would be invaluable to precisely delineate the magnitude of these reactivity differences.

References

A Spectroscopic Comparison of 5-Methyl-1H-indole-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-methyl-1H-indole-3-carbaldehyde and its key derivatives, including those with methoxy, chloro, bromo, and nitro substitutions at the 5-position. The objective is to offer a comprehensive resource for the identification, characterization, and analysis of these important chemical entities. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. This allows for a direct comparison of the influence of different substituents on the spectral properties of the indole scaffold.

¹H NMR Spectral Data

Solvent: DMSO-d₆

Compoundδ (ppm) of -CHOδ (ppm) of N-HAromatic Protons δ (ppm) and Coupling Constants (J in Hz)Other Signals δ (ppm)
This compound ~9.95 (s)~12.10 (s)H2: ~8.25 (s), H4: ~7.90 (s), H6: ~7.05 (d, J ≈ 8.4), H7: ~7.40 (d, J ≈ 8.4)-CH₃: ~2.40 (s)
5-Methoxy-1H-indole-3-carbaldehyde ~9.93 (s)~11.98 (s)H2: ~8.17 (s), H4: ~7.60 (d, J ≈ 2.4), H6: ~6.90 (dd, J ≈ 8.8, 2.4), H7: ~7.38 (d, J ≈ 8.8)-OCH₃: ~3.80 (s)
5-Chloro-1H-indole-3-carbaldehyde ~9.98 (s)~12.35 (s)H2: ~8.30 (s), H4: ~8.15 (d, J ≈ 2.0), H6: ~7.25 (dd, J ≈ 8.6, 2.0), H7: ~7.50 (d, J ≈ 8.6)-
5-Bromo-1H-indole-3-carbaldehyde ~9.97 (s)~12.30 (s)H2: ~8.28 (s), H4: ~8.30 (d, J ≈ 1.8), H6: ~7.35 (dd, J ≈ 8.6, 1.8), H7: ~7.45 (d, J ≈ 8.6)-
5-Nitro-1H-indole-3-carbaldehyde ~10.05 (s)~12.60 (s)H2: ~8.50 (s), H4: ~8.90 (d, J ≈ 2.2), H6: ~8.15 (dd, J ≈ 9.0, 2.2), H7: ~7.65 (d, J ≈ 9.0)-
¹³C NMR Spectral Data

Solvent: DMSO-d₆

Compoundδ (ppm) of C=Oδ (ppm) of C2δ (ppm) of C3δ (ppm) of Aromatic CarbonsOther Signals δ (ppm)
This compound ~185.0~138.5~118.0~135.0, ~130.0, ~125.0, ~124.0, ~121.0, ~112.0-CH₃: ~21.0
5-Methoxy-1H-indole-3-carbaldehyde ~184.8~138.0~117.5~154.0, ~131.0, ~125.5, ~114.0, ~112.5, ~102.0-OCH₃: ~55.0
5-Chloro-1H-indole-3-carbaldehyde ~185.2~139.0~118.5~135.0, ~126.0, ~125.0, ~122.0, ~120.0, ~113.5-
5-Bromo-1H-indole-3-carbaldehyde ~185.1~139.0~118.5~135.5, ~127.5, ~124.5, ~122.5, ~115.0, ~114.0-
5-Nitro-1H-indole-3-carbaldehyde ~185.5~141.0~119.0~142.0, ~139.0, ~126.0, ~118.0, ~117.0, ~112.0-
IR and Mass Spectrometry Data
CompoundIR ν (cm⁻¹) of C=OIR ν (cm⁻¹) of N-HMolecular Ion (m/z)
This compound ~1650-1660~3200-3300159
5-Methoxy-1H-indole-3-carbaldehyde ~1645-1655~3200-3300175
5-Chloro-1H-indole-3-carbaldehyde [1]~1640-1650~3150-3250179/181 (isotope pattern)
5-Bromo-1H-indole-3-carbaldehyde ~1640-1650~3150-3250223/225 (isotope pattern)
5-Nitro-1H-indole-3-carbaldehyde [2][3][4]~1660-1670~3200-3300190

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
  • Sample Preparation : Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup : The spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • A standard single-pulse sequence is used.

    • The spectral width is typically set to 16 ppm, centered around 6 ppm.

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds are employed.

    • Typically, 8-16 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A standard proton-decoupled single-pulse sequence with the Nuclear Overhauser Effect (NOE) is used.

    • The spectral width is set to approximately 240 ppm, centered around 120 ppm.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

  • Data Processing : The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectra are phased, baseline-corrected, and referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis : The positions of the absorption bands (in cm⁻¹) are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, commonly using a direct insertion probe with electron ionization (EI) for thermally stable compounds.[5] Alternatively, samples can be analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Ionization : Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation.[5]

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Data Analysis : The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative ion abundance versus m/z. The molecular ion peak is analyzed to determine the molecular weight, and the fragmentation pattern provides structural information.[5] For compounds containing chlorine or bromine, the characteristic isotopic patterns of the molecular ion and fragment ions are observed.[5]

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of synthesized this compound and its derivatives.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis of Indole Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of indole derivatives.

References

A Comparative Guide to Validating the Purity of Synthesized 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of 5-methyl-1H-indole-3-carbaldehyde, a crucial intermediate in the synthesis of various biologically active molecules. We present an objective comparison of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental protocols and data.

Data Presentation: A Comparative Analysis

The choice of analytical technique for purity determination depends on several factors, including the desired level of accuracy, the nature of potential impurities, and the required structural information. The following table summarizes the quantitative performance of HPLC, qNMR, and LC-MS in the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with UV detection.Signal intensity is directly proportional to the number of nuclear spins, allowing for absolute quantification against a certified internal standard.Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules.
Primary Application Quantification of the main component and known impurities.Absolute purity determination of the main component without the need for a specific reference standard of the compound itself.Identification and semi-quantification of known and unknown impurities, including those at trace levels.
Typical Purity Result > 99.5% (by area normalization)99.2 ± 0.3% (w/w)-
Typical Limit of Detection (LOD) 0.05 µg/mL~0.1 mg/mL0.01 µg/mL
Typical Limit of Quantification (LOQ) 0.15 µg/mL~0.3 mg/mL0.03 µg/mL
Key Advantages High precision and robustness for routine analysis.High accuracy and traceability to SI units; provides structural information.High sensitivity and specificity for impurity identification.
Limitations Requires reference standards for impurity identification and quantification.Lower sensitivity compared to LC-MS; potential for signal overlap.Variation in ionization efficiency can affect quantification.

Experimental Protocols: Methodologies for Purity Validation

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. Below are the methodologies for the three key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound by calculating the area percentage of the main peak.

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity is calculated based on the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assay

This protocol provides a method for determining the absolute purity (w/w %) of this compound using an internal standard.

1. Instrumentation and Parameters:

  • System: A ¹H-NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride.

  • Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁).

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

3. Data Acquisition and Analysis:

  • Acquire the ¹H-NMR spectrum.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

This method is designed to identify potential impurities in the synthesized this compound.

1. Instrumentation and Conditions:

  • System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 50-500.

2. Sample Preparation:

  • Prepare a sample solution of the synthesized compound in acetonitrile at a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

3. Data Analysis:

  • Analyze the full scan data to identify the mass-to-charge ratios of potential impurities.

  • Compare the observed masses with those of expected byproducts from the synthesis, such as unreacted starting materials or side-products like 3-cyano-5-methyl-1H-indole.

  • Utilize MS/MS fragmentation data to aid in the structural elucidation of unknown impurities.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_result Final Assessment Synthesis Synthesized This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity %, Known Impurities) Purification->HPLC Routine Check qNMR qNMR (Absolute Purity) Purification->qNMR Absolute Quantification LCMS LC-MS (Impurity ID) Purification->LCMS Impurity Profiling Result Purity Confirmed HPLC->Result qNMR->Result LCMS->Result

Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.

Technique_Comparison cluster_attributes Key Attributes HPLC HPLC center->HPLC qNMR qNMR center->qNMR LCMS LC-MS center->LCMS Precision High Precision HPLC->Precision Quantification Routine Quantification HPLC->Quantification Accuracy High Accuracy qNMR->Accuracy AbsoluteQuant Absolute Quantification qNMR->AbsoluteQuant Sensitivity High Sensitivity LCMS->Sensitivity ImpurityID Impurity Identification LCMS->ImpurityID

A Comparative Guide to the Biological Activities of Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carbaldehyde, a versatile scaffold derived from the amino acid tryptophan, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2] This guide provides an objective comparison of the biological activities of various substituted indole-3-carbaldehydes, supported by experimental data, to aid researchers in the fields of drug discovery and development.

Anticancer Activity

Substituted indole-3-carbaldehydes have shown significant potential as anticancer agents by targeting various cancer cell lines. The cytotoxic effects of these compounds are commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Comparison of Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lower the IC₅₀ value, the more potent the compound. The following table summarizes the IC₅₀ values of various substituted indole-3-carbaldehyde derivatives against different cancer cell lines.

Compound/DerivativeSubstitutionCancer Cell LineIC₅₀ (µM)Reference
Indole-3-carbaldehyde sulfonohydrazide derivative (5f)4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[3]
Indole-3-carbaldehyde sulfonohydrazide derivative (5f)4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[3]
Chalcone-indole derivative (12)Chalcone substitution at C-3Various0.22 - 1.80[4]
Benzyl/phenethyl thiazolidinone indole hybridsThiazolidinone substitutionHCT116 (Colon)11.99 ± 1.62[4]
Benzyl/phenethyl thiazolidinone indole hybridsThiazolidinone substitutionPC-3 (Prostate)14.43 ± 2.1[4]
1,4-dihydropyrazolo[4,3-b]indoles (33a)Pyrazole fusionVarious15.43[4]
1,4-dihydropyrazolo[4,3-b]indoles (33b)Pyrazole fusionVarious20.53[4]
4-nitro-indole-3-carboxaldehyde (NICA)4-nitro groupA549 (Lung)Not specified, but cytotoxic[5]

Structure-Activity Relationship (SAR) for Anticancer Activity:

The anticancer activity of indole-3-carbaldehyde derivatives is significantly influenced by the nature and position of the substituents.[3][4]

  • Substitution at the N-1 position: Methyl substitution at the N-1 position of the indole ring has been shown to enhance anticancer activity significantly, in some cases by up to 60-fold compared to the unsubstituted analogue.[4]

  • Substitution at the C-3 position: The introduction of bulky heterocyclic rings, such as thiazolidinone and pyrazole, at the C-3 position has yielded potent anticancer agents.[4] Chalcone-indole derivatives also exhibit strong cytotoxic effects.[4]

  • Substitution on appended rings: For derivatives with additional aromatic rings, the presence of electron-withdrawing groups like chlorine can enhance activity. For example, the 4-chloro substituted sulfonohydrazide derivative (5f) showed promising inhibition of breast cancer cells.[3]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted indole-3-carbaldehydes have demonstrated promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Comparison of Antimicrobial Activity (MIC Values)

The following table presents the MIC values of various substituted indole-3-carbaldehyde derivatives against different microbial strains.

Compound/DerivativeSubstitutionMicrobial StrainMIC (µg/mL)Reference
Indole-3-aldehyde hydrazide/hydrazone derivatives (1a-1j)Hydrazide/hydrazone substitutionsMethicillin-resistant S. aureus (MRSA)6.25[6]
Indole-3-aldehyde hydrazide/hydrazone derivatives (1a-1j)Hydrazide/hydrazone substitutionsStaphylococcus aureus6.25[6]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1)5-bromo and semicarbazoneStaphylococcus aureus100[7]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1)5-bromo and semicarbazoneBacillus subtilis100[7]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2)5-chloro and semicarbazoneStaphylococcus aureus150[7]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2)5-chloro and semicarbazoneBacillus subtilis150[7]
Indole-triazole derivative (3d)1,2,4-triazole substitutionC. krusei3.125[8]
Indole-3-carboxamido-polyamine conjugate (13b)3-carboxamido-polyamineS. aureus ATCC 259232.2 (µM)[9]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The antimicrobial potency of indole-3-carbaldehyde derivatives is highly dependent on their structural modifications.

  • Hydrazone Moiety: The introduction of a hydrazone or similar moiety at the aldehyde position is a common strategy to enhance antimicrobial activity.[6]

  • Halogenation: Halogen substituents, such as bromine and chlorine, on the indole ring can contribute to antibacterial activity.[7]

  • Heterocyclic Rings: The incorporation of nitrogen-containing heterocycles like 1,2,4-triazole can lead to potent antifungal agents.[8]

  • Polyamine Conjugates: Conjugation with polyamines has been shown to be an effective strategy for developing potent antibacterial agents, particularly against Gram-positive bacteria.[9]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted indole-3-carbaldehydes) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to formazan.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[12][13]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) from a fresh culture. The final concentration of the inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualizations

The biological effects of substituted indole-3-carbaldehydes are often mediated through their interaction with specific signaling pathways.

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR_TNFR TLR/TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB TLR_TNFR->NFkB nucleus Nucleus NFkB->nucleus pro_IL1B pro-IL-1β nucleus->pro_IL1B Transcription pro_IL18 pro-IL-18 nucleus->pro_IL18 Transcription NLRP3_gene NLRP3 nucleus->NLRP3_gene Transcription IL1B IL-1β pro_IL1B->IL1B IL18 IL-18 pro_IL18->IL18 NLRP3 NLRP3 NLRP3_gene->NLRP3 Stimuli Various Stimuli (e.g., ATP, toxins) K_efflux K+ efflux Stimuli->K_efflux ROS ROS Production Stimuli->ROS K_efflux->NLRP3 ROS->NLRP3 ASC ASC NLRP3->ASC Recruitment pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1B Cleavage Casp1->pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage Inflammation Inflammation IL1B->Inflammation IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Indole3Carbaldehyde Indole-3-Carbaldehyde Derivatives Indole3Carbaldehyde->NLRP3 Inhibition

Caption: NLRP3 Inflammasome Signaling Pathway and its Inhibition.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole3Carbaldehyde Indole-3-Carbaldehyde Derivatives AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Indole3Carbaldehyde->AhR_complex Binding AhR_active AhR (Active) AhR_complex->AhR_active Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Expression (e.g., CYP1A1, IL-10) XRE->Target_Genes Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Conclusion

Substituted indole-3-carbaldehydes represent a versatile and promising class of compounds with a wide range of biological activities. The data presented in this guide highlights their potential as anticancer and antimicrobial agents. The structure-activity relationships discussed underscore the importance of targeted modifications to the indole scaffold to enhance potency and selectivity. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to design and conduct further investigations into this important class of molecules, ultimately contributing to the development of new and effective therapies.

References

A Comparative Guide to the Synthesis of 5-methyl-1H-indole-3-carbaldehyde: Vilsmeier-Haack, Reimer-Tiemann, and Duff Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-methyl-1H-indole-3-carbaldehyde is a valuable building block in the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of three prominent synthetic routes to this indole derivative: the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and the Duff reaction. The comparison focuses on reaction efficiency, conditions, and reagent considerations, supported by available experimental data.

Comparison of Synthetic Routes

The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the availability and toxicity of reagents. The following table summarizes the key quantitative data for the synthesis of this compound and related indole derivatives via the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions.

ReactionSubstrateReagentsTemperature (°C)Time (h)Yield (%)
Vilsmeier-Haack 5-MethylindolePOCl₃, DMF0 to 85688
Reimer-Tiemann 2-MethylindoleCHCl₃, NaOH601.75Moderate
Duff Reaction IndoleHexamethylenetetramine, Acetic AcidReflux-25

Experimental Protocols

1. Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds like indoles.[1] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic reagent then attacks the indole ring, typically at the C3 position.[1]

Protocol for this compound:

To a solution of 5-methylindole in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. After the addition is complete, the reaction mixture is stirred at room temperature for a period and then heated to 85°C for 6 hours. The reaction is subsequently quenched with an aqueous solution of sodium hydroxide. The product, this compound, precipitates as a solid and is collected by filtration. This method has been reported to yield the desired product in as high as 88%.

2. Reimer-Tiemann Reaction

The Reimer-Tiemann reaction offers an alternative route for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like indoles.[3][4] The reaction typically employs chloroform and a strong base, such as sodium hydroxide, to generate dichlorocarbene in situ, which acts as the electrophile.[5]

Protocol for a related substrate (2-Methylindole):

3. Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid.[6][7] This method is also suitable for the formylation of electron-rich aromatic compounds.[6]

General Protocol for Indole:

Indole is heated at reflux with hexamethylenetetramine in acetic acid. The reaction mixture is then subjected to acidic workup to hydrolyze the intermediate and yield indole-3-carbaldehyde. The reported yield for the formylation of unsubstituted indole using this method is around 25%.

Synthesis Pathways Overview

The logical relationship between the starting material and the final product for each synthetic route is visualized in the following diagram.

Synthesis_Routes cluster_Vilsmeier Vilsmeier-Haack Reaction cluster_Reimer Reimer-Tiemann Reaction cluster_Duff Duff Reaction start_V 5-Methylindole reagents_V POCl3, DMF start_V->reagents_V 88% Yield product_V This compound reagents_V->product_V start_R 5-Methylindole reagents_R CHCl3, NaOH start_R->reagents_R Moderate Yield product_R This compound reagents_R->product_R start_D 5-Methylindole reagents_D Hexamethylenetetramine, Acetic Acid start_D->reagents_D Lower Yield product_D This compound reagents_D->product_D

Caption: Alternative synthetic routes for this compound.

Conclusion

Based on the available data, the Vilsmeier-Haack reaction emerges as the most efficient and high-yielding method for the synthesis of this compound. While the Reimer-Tiemann and Duff reactions present viable alternatives, they generally offer lower to moderate yields and may require more stringent reaction conditions or longer reaction times. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including desired yield, scalability, and available resources. The detailed protocols and comparative data presented in this guide aim to assist in making an informed decision for the synthesis of this important indole derivative.

References

A Comparative Guide to 5-methyl-1H-indole-3-carbaldehyde and Its Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics and advanced materials, the strategic selection of molecular building blocks is paramount. For researchers in drug development and organic synthesis, indole derivatives are a cornerstone, offering a versatile scaffold for a myriad of applications. This guide provides a detailed comparison of 5-methyl-1H-indole-3-carbaldehyde and its closely related analogs: indole-3-carbaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and 6-methyl-1H-indole-3-carbaldehyde. This objective analysis, supported by experimental data, aims to empower scientists in making informed decisions for their research endeavors.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physical and spectral properties of these compounds is essential for their effective utilization. The following tables summarize key characterization data, facilitating a direct comparison.

Table 1: Physical and Chemical Properties

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundthis compoundC₁₀H₉NO159.18[1]148-151
Indole-3-carbaldehydeIndole-3-carbaldehydeC₉H₇NO145.16[2]193-198[3]
1-methyl-1H-indole-3-carbaldehyde1-methyl-1H-indole-3-carbaldehydeC₁₀H₉NO159.18[4][5]70-72
6-methyl-1H-indole-3-carbaldehyde6-methyl-1H-indole-3-carbaldehydeC₁₀H₉NO159.18Not readily available

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec. (m/z)
This compound DMSO-d₆: 9.91 (s, 1H, CHO), 8.53 (s, 1H), 8.25 (s, 1H), 7.51 (s, 1H), 2.47 (s, 3H, CH₃).[6]DMSO-d₆: 185.0, 138.8, 137.4, 134.7, 130.4, 124.6, 117.0, 113.3, 93.9, 28.1.[6]KBr wafer: Major peaks expected around 3200-3400 (N-H), 1650 (C=O).M+ at 159.[1]
Indole-3-carbaldehyde CDCl₃: 10.08 (s, 1H, CHO), 8.79 (s, 1H, NH), 8.40-8.27 (m, 1H), 7.86 (d, J=2.8 Hz, 1H), 7.49-7.42 (m, 1H), 7.39-7.29 (m, 2H).[7]CDCl₃: 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70.[7]3239 (N-H), 2924, 2804, 2749, 1650 (C=O).[6]M+ at 145.[2]
1-methyl-1H-indole-3-carbaldehyde CDCl₃: 10.01 (s, 1H, CHO), 8.35 (d, J=6.6 Hz, 1H), 7.69 (s, 1H), 7.50-7.33 (m, 3H), 3.90 (s, 3H, N-CH₃).[7]CDCl₃: 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69.[7]ATR-Neat: Major peaks expected around 1660 (C=O).M+ at 159, with major fragments at 158, 130, 103, 77.[4]
6-methyl-1H-indole-3-carbaldehyde CDCl₃: 9.96 (s, 1H, CHO), 8.17 (d, J=8.0 Hz, 1H), 7.68 (s, 1H), 7.18 (s, 1H), 7.15 (d, J=8.2 Hz, 1H), 2.51 (s, 3H, CH₃).[7]CDCl₃: 184.40, 137.43, 137.18, 133.97, 124.56, 123.25, 121.77, 118.17, 109.91, 21.95.[7]Solid (split mull): Major peaks expected around 3200-3400 (N-H), 1650 (C=O).M+ at 159.

Experimental Protocols

The synthesis and application of these indole-3-carbaldehydes often follow established synthetic routes. Below are detailed protocols for the Vilsmeier-Haack formylation, a common method for their synthesis, and the synthesis of bis(indolyl)methanes, a key application.

Vilsmeier-Haack Formylation of Indoles

This reaction is a widely used method for the formylation of electron-rich indoles at the C3 position.

Materials:

  • Substituted or unsubstituted indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.

  • Allow the mixture to stir at 0°C for 30-60 minutes to form the Vilsmeier reagent.

  • Dissolve the indole derivative in a minimal amount of anhydrous DCM or DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold aqueous sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Bis(indolyl)methanes

A common application of indole-3-carbaldehydes is in the synthesis of bis(indolyl)methanes, which are known for their biological activities.

Materials:

  • Indole or a substituted indole

  • An indole-3-carbaldehyde derivative

  • Lipase (e.g., from Candida rugosa) or a Lewis acid catalyst

  • Water or an organic solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the indole (2 mmol), the indole-3-carbaldehyde (1 mmol), and the catalyst (e.g., 10 mg of lipase).

  • Add the solvent (e.g., 5 mL of pure water).

  • Stir the mixture at a specified temperature (e.g., 55°C) for the required time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid product precipitates, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Synthetic Pathways

To better illustrate the experimental workflows, the following diagrams were generated using the DOT language.

Vilsmeier_Haack_Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Reaction_Mix Reaction Mixture Vilsmeier->Reaction_Mix Indole Indole Indole->Reaction_Mix Quench Quench (NaOH) Reaction_Mix->Quench Extract Extract (EtOAc) Quench->Extract Purify Purify Extract->Purify Product Indole-3-carbaldehyde Purify->Product

Caption: Vilsmeier-Haack Formylation Workflow

Bis_Indolyl_Methane_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification Indole Indole Reaction_Vessel Reaction Vessel (Solvent, Heat) Indole->Reaction_Vessel Aldehyde Indole-3-carbaldehyde Aldehyde->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Workup Work-up Reaction_Vessel->Workup Purification Purification Workup->Purification BIM_Product Bis(indolyl)methane Purification->BIM_Product

Caption: Bis(indolyl)methane Synthesis Workflow

References

Comparing the efficacy of different catalysts for 5-methyl-1H-indole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-methyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals, has been approached through several catalytic methods. This guide provides an objective comparison of the efficacy of different catalysts for this synthesis, supported by experimental data and detailed methodologies.

At a Glance: Catalyst Performance Comparison

Catalytic MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Traditional Vilsmeier-Haack POCl₃DMF85588%[1]
Boron-Catalyzed Formylation BF₃·OEt₂NeatRoom Temp.1-5 minHigh (General)[2][3][4]
Iron-Catalyzed C3-Formylation FeCl₃DMF130ShortUp to 93% (General)[5]
Catalytic Vilsmeier-Haack P(III)/P(V)=O cycleAcetonitrileRoom Temp.16High (for Indole)[6][7]
Friedel-Crafts Formylation SnCl₄ / Dichloromethyl methyl etherDichloromethane0 to RT1.75Varies

In-Depth Analysis of Catalytic Methods

Traditional Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocycles like indoles. The traditional approach utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.

Experimental Protocol:

To a flask containing anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is slowly added at 0-5 °C and stirred for 30-40 minutes to prepare the Vilsmeier reagent.[1] Subsequently, a solution of 5-methylindole in anhydrous DMF is added dropwise at the same temperature.[1] The reaction mixture is then stirred at room temperature for 1 hour, followed by heating to 85 °C for 5 hours.[1] After completion, the reaction is quenched by the addition of a saturated sodium carbonate solution until the mixture is alkaline, leading to the precipitation of the product.[1] The solid is then filtered, dried, and can be further purified if necessary.

Performance Data:

This method has been reported to produce this compound in a high yield of 88%.[1]

Reaction Pathway:

Vilsmeier_Haack_Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate 5-Methylindole 5-Methylindole 5-Methylindole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Workup Hydrolysis Hydrolysis Hydrolysis->Product Experimental_Workflows cluster_VH Traditional Vilsmeier-Haack cluster_Boron Boron-Catalyzed Formylation cluster_Iron Iron-Catalyzed Formylation VH_Start Mix POCl₃ and DMF at 0-5°C VH_Add Add 5-Methylindole Solution VH_Start->VH_Add VH_React Stir at RT, then heat to 85°C VH_Add->VH_React VH_Quench Quench with Na₂CO₃ solution VH_React->VH_Quench VH_End Filter and Dry Product VH_Quench->VH_End B_Start Mix 5-Methylindole and TMOF B_Add Add BF₃·OEt₂ at RT B_Start->B_Add B_React Stir for 1-5 min B_Add->B_React B_Quench Quench and Extract B_React->B_Quench B_End Purify Product B_Quench->B_End Fe_Start Mix Indole, Formaldehyde, NH₄OH, FeCl₃ in DMF Fe_React Heat under Air Fe_Start->Fe_React Fe_Workup Workup and Purification Fe_React->Fe_Workup

References

Comparative Guide to Purity Analysis of 5-methyl-1H-indole-3-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing reliable experimental results and the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 5-methyl-1H-indole-3-carbaldehyde. We present detailed experimental protocols, supporting data, and an objective comparison of methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Experimental Protocol:

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis, leveraging a nonpolar stationary phase and a polar mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this analysis.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent separation for indole derivatives.[1]

  • Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and nonpolar impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    30 95 5

    | 35 | 95 | 5 |

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection Wavelength: 280 nm[1]

    • Injection Volume: 10 µL[1]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Purity Data for this compound

PeakRetention Time (min)Peak Area (mAU*s)Area %Identification
14.215.70.35Impurity A
28.94450.199.50This compound
312.511.20.15Impurity B
Total 4477.0 100.00

Note: This data is illustrative and may vary depending on the specific sample and analytical conditions.

Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Solvent Weighing->Dissolving Filtering Filter Solution Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information for a comprehensive purity assessment.

Table 2: Comparison of Analytical Techniques for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning between a mobile and stationary phase.[1]Separation of volatile compounds followed by mass-based detection.Signal intensity is directly proportional to the number of nuclear spins.[1]Separation based on differential migration on a solid support.
Primary Application Quantification of the main component and known impurities.[1]Analysis of volatile impurities and residual solvents.Absolute and relative quantification without identical reference standards.[1]Rapid, qualitative screening for impurities.
Advantages High resolution, sensitivity, and reproducibility for non-volatile compounds.High sensitivity for volatile compounds; provides structural information.Primary analytical method; does not require a specific reference standard for each impurity.[1]Simple, fast, and low-cost.
Disadvantages Not suitable for volatile compounds; requires reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to HPLC; requires a higher concentration of the analyte.[1]Lower resolution and sensitivity; primarily qualitative.
Best For Routine purity checks and quantification of known non-volatile impurities.Identifying and quantifying volatile organic impurities.Absolute purity determination and structural elucidation.Quick purity checks and reaction monitoring.

Logical Framework for Method Selection

The choice of an analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate method.

Method_Selection cluster_goals Analytical Goals cluster_methods Recommended Methods Start Define Analytical Goal Quant_Known Quantify Known Impurities Start->Quant_Known ID_Unknown Identify Unknown Impurities Start->ID_Unknown Absolute_Purity Determine Absolute Purity Start->Absolute_Purity Screening Rapid Screening Start->Screening HPLC HPLC Quant_Known->HPLC LC_MS LC-MS ID_Unknown->LC_MS qNMR qNMR Absolute_Purity->qNMR TLC TLC Screening->TLC

Caption: Decision tree for analytical method selection.

References

Yield comparison of different 5-methyl-1H-indole-3-carbaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted indole derivatives is of paramount importance. 5-methyl-1H-indole-3-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. This guide provides an objective comparison of two prominent methods for its synthesis, supported by experimental data, to aid in the selection of the most suitable pathway based on yield, starting materials, and reaction conditions.

Yield and Reaction Parameter Comparison

The following table summarizes the key quantitative data for two distinct synthetic routes to this compound.

ParameterMethod 1: Vilsmeier Cyclization-FormylationMethod 2: Vilsmeier-Haack Formylation of 5-methylindole
Starting Material 2,4-dimethyl-aniline5-methylindole
Key Reagents Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Reaction Type One-pot cyclization and formylationElectrophilic aromatic substitution
Reaction Temperature 0 °C to 85 °C0 °C to room temperature
Reaction Time Approximately 6 hoursApproximately 2.5 - 5 hours
Reported Yield 88%[1]High (typically 80-95% for similar indoles)
Work-up Basification with saturated sodium carbonate solution, filtrationQuenching with aqueous NaOH, filtration

Experimental Protocols

Method 1: Vilsmeier Cyclization-Formylation of 2,4-dimethyl-aniline

This method, detailed in patent CN102786460A, provides a high-yield, one-pot synthesis starting from a readily available aniline derivative.[1]

Procedure:

  • A Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to anhydrous dimethylformamide (DMF) at 0-5 °C.

  • To a solution of 2,4-dimethyl-aniline (10g, 82.5 mmol) in 10ml of DMF, 20 ml of the prepared Vilsmeier reagent is slowly added dropwise at 0 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • The reaction temperature is then raised to 85 °C and maintained for 5 hours.

  • Upon completion of the reaction, the mixture is cooled and a saturated sodium carbonate solution is added until the solution is basic, leading to the precipitation of a light yellow solid.

  • The solid product is collected by filtration and dried to give 11.5 g of this compound, corresponding to an 88% yield.[1]

Method 2: Vilsmeier-Haack Formylation of 5-methylindole

This classical approach involves the direct formylation of the pre-formed 5-methylindole ring at the electron-rich C3 position. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of various indoles.

Procedure:

  • The Vilsmeier reagent is prepared by adding phosphorus oxychloride (1.2 eq) to cooled (0 °C) anhydrous dimethylformamide (DMF).

  • A solution of 5-methylindole (1 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2.5 to 5 hours.

  • The reaction is quenched by the addition of an aqueous sodium hydroxide solution.

  • The resulting mixture is stirred, and the precipitated product is collected by filtration, washed with water, and dried to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthesis methods.

synthesis_comparison cluster_method1 Method 1: Vilsmeier Cyclization-Formylation cluster_method2 Method 2: Vilsmeier-Haack Formylation m1_start 2,4-dimethyl-aniline m1_process One-pot Cyclization & Formylation m1_start->m1_process m1_reagents POCl₃, DMF m1_reagents->m1_process m1_product This compound m1_process->m1_product 88% Yield m2_start 5-methylindole m2_process Electrophilic Aromatic Substitution m2_start->m2_process m2_reagents POCl₃, DMF m2_reagents->m2_process m2_product This compound m2_process->m2_product High Yield

References

Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1H-indole-3-carbaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-methyl-1H-indole-3-carbaldehyde analogues, focusing on their potential as therapeutic agents. The indole scaffold is a prominent feature in many natural and synthetic bioactive compounds. Modifications to the indole-3-carbaldehyde core, particularly at the 5-position with a methyl group, have been explored to modulate its pharmacological properties, leading to the discovery of potent antioxidant, antimicrobial, and anticancer agents.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical and biological pathways to facilitate further research and drug development.

Biological Activities and Structure-Activity Relationship

The biological activities of this compound analogues are significantly influenced by the nature and position of substituents on the indole ring and modifications of the carbaldehyde group.

Antioxidant Activity

Derivatives of indole-3-carbaldehyde have been investigated for their ability to scavenge free radicals. The antioxidant potential is often attributed to the hydrogen-donating ability of the N-H group of the indole ring.

Structure-Activity Relationship Summary:

  • N1-Substitution: Acylation or substitution at the N1 position of the indole ring generally leads to a decrease or loss of antioxidant activity, suggesting the importance of the N-H proton.

  • C5-Substitution: The presence of an electron-donating group, such as a methyl group at the C5 position, can enhance antioxidant activity.

  • Derivatization of the Aldehyde: Conversion of the aldehyde group into Schiff bases or other derivatives can significantly modulate the antioxidant activity, depending on the nature of the conjugated moiety. For instance, conjugation with certain aromatic amines has been shown to enhance antioxidant potential.

Table 1: Antioxidant Activity of Indole-3-carbaldehyde Analogues

CompoundStructureAssayActivity MetricValueReference
Indole-3-carbaldehyde5-unsubstitutedDPPH Radical Scavenging% Inhibition (at 100 µg/mL)45.3%[3]
This compound 5-Methyl --Data not available-
1-(2-Chloroacetyl)-1H-indole-3-carbaldehydeN-ChloroacetylDPPH Radical Scavenging% Inhibition (at 100 µg/mL)Negligible[3]
Analogue with p-anisidineSchiff base at C3DPPH Radical ScavengingIC5028.5 µg/mL[4]

Note: Data for a comprehensive series of this compound analogues is limited in the reviewed literature. The table includes representative data from broader indole-3-carbaldehyde studies to infer SAR.

Antimicrobial Activity

Indole-3-carbaldehyde derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action is thought to involve disruption of the bacterial cell membrane.[5]

Structure-Activity Relationship Summary:

  • C5-Substitution: Halogen substitutions (e.g., bromo, chloro) at the C5 position have been shown to enhance antibacterial activity. While specific data for the 5-methyl group is sparse, the electronic and steric properties of the C5 substituent play a crucial role.

  • Derivatization of the Aldehyde: Conversion of the aldehyde to hydrazones or semicarbazones is a common strategy to enhance antimicrobial potency. The nature of the substituent on the hydrazone moiety can significantly impact the activity spectrum.

Table 2: Antimicrobial Activity of 5-Substituted Indole-3-carbaldehyde Analogues

CompoundStructureOrganismActivity MetricValue (µg/mL)Reference
5-Bromo-1H-indole-3-carbaldehyde semicarbazone5-BromoStaphylococcus aureusMIC100[6]
5-Chloro-1H-indole-3-carbaldehyde semicarbazone5-ChloroStaphylococcus aureusMIC150[6]
Indole-nicotinic acid hydrazide derivativesSchiff base at C3Various bacteriaMICGenerally low activity[7]
Indole-anisic acid hydrazide derivativesSchiff base at C3Various bacteriaMICModerate to good activity[7]

Note: MIC stands for Minimum Inhibitory Concentration. Data for 5-methyl analogues was not specifically found in the reviewed literature for direct comparison.

Anticancer Activity

A significant body of research has focused on the anticancer properties of indole-3-carbaldehyde derivatives. These compounds have been shown to induce apoptosis, inhibit tubulin polymerization, and modulate various signaling pathways involved in cancer progression.[2][8][9]

Structure-Activity Relationship Summary:

  • N1-Substitution: N-alkylation can lead to potent anticancer compounds. For example, N-alkylation with a morpholinoethyl group has yielded derivatives with significant activity against breast cancer cell lines.

  • C5-Substitution: The effect of substitution at the C5 position is variable and depends on the specific derivative and cancer cell line. Halogenated analogues have shown promising results.

  • Derivatization of the Aldehyde: The formation of chalcones, hydrazones, and other derivatives from the aldehyde group is a key strategy for enhancing anticancer activity. These modifications allow for interaction with various biological targets.

Table 3: Anticancer Activity of Indole-3-carbaldehyde Analogues

Compound ClassDerivativeCancer Cell LineActivity MetricValue (µM)Reference
Chalcones3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one-COX-1/COX-2 Inhibition8.1 / 9.5 (µg/mL)[8]
Sulfonohydrazides4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)IC508.2
Indole-based Tubulin InhibitorsVariousMultipleIC50Varies[10][11]

Note: IC50 is the half-maximal inhibitory concentration. Data for 5-methyl analogues was not specifically found in the reviewed literature for direct comparison.

Experimental Protocols

General Synthesis of this compound Analogues

A common synthetic route to 5-substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction. Subsequent modifications of the aldehyde group can be achieved through standard condensation reactions.

Protocol: Vilsmeier-Haack Formylation of 4-Methyl-indole (to yield this compound)

  • In a flask equipped with a stirrer and under an inert atmosphere, cool dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF to form the Vilsmeier reagent.

  • Dissolve 4-methyl-indole in DMF and add it dropwise to the Vilsmeier reagent, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, followed by heating to reflux.

  • Cool the reaction mixture and quench with ice water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain crude this compound.

  • The crude product can be further purified by recrystallization.

Protocol: Synthesis of Schiff Base Analogues

  • Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of the desired primary amine.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the Schiff base product to crystallize.

  • Filter the solid, wash with a cold solvent, and dry to obtain the purified product.

Biological Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or a similar standard is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Anticancer)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Synthetic and logical workflows

G General Synthetic Workflow for this compound Analogues cluster_start Starting Material cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_analogues Analogues 4-Methyl-indole 4-Methyl-indole Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 4-Methyl-indole->Vilsmeier-Haack Reaction This compound This compound Vilsmeier-Haack Reaction->this compound Condensation Reaction Condensation Reaction Schiff Bases Schiff Bases Condensation Reaction->Schiff Bases Hydrazones Hydrazones Condensation Reaction->Hydrazones Chalcones Chalcones Condensation Reaction->Chalcones This compound->Condensation Reaction

Caption: General synthetic workflow for producing this compound analogues.

G Structure-Activity Relationship (SAR) Evaluation Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Analogue Design Analogue Design Chemical Synthesis Chemical Synthesis Analogue Design->Chemical Synthesis Antioxidant Assays Antioxidant Assays Chemical Synthesis->Antioxidant Assays Antimicrobial Assays Antimicrobial Assays Chemical Synthesis->Antimicrobial Assays Anticancer Assays Anticancer Assays Chemical Synthesis->Anticancer Assays Quantitative Data Quantitative Data Antioxidant Assays->Quantitative Data Antimicrobial Assays->Quantitative Data Anticancer Assays->Quantitative Data SAR Identification SAR Identification Quantitative Data->SAR Identification Lead Compound Lead Compound SAR Identification->Lead Compound Lead Compound->Analogue Design

Caption: A typical workflow for the evaluation of structure-activity relationships.

Signaling Pathway

The anticancer activity of many indole derivatives involves the induction of apoptosis. The intrinsic or mitochondrial pathway is a key mechanism.

G Proposed Anticancer Mechanism: Induction of Apoptosis cluster_stimulus External Stimulus cluster_cellular Cellular Response Indole Analogue Indole Analogue Mitochondrial Stress Mitochondrial Stress Indole Analogue->Mitochondrial Stress Induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Activates Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Leads to

Caption: Simplified diagram of the intrinsic apoptosis pathway induced by indole analogues.

References

Safety Operating Guide

Proper Disposal of 5-methyl-1H-indole-3-carbaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-methyl-1H-indole-3-carbaldehyde, ensuring the safety of laboratory personnel and the protection of the environment.

1. Hazard Identification and Safety Precautions

This compound is classified as an irritant. Before handling, it is crucial to be aware of its potential hazards and to take appropriate safety measures.

Hazard Classification:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: Wear protective clothing.

  • Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

2. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol [1]
Melting Point 148-151 °C
Boiling Point 348.2±22.0 °C (Predicted)
Density 1.226±0.06 g/cm³ (Predicted)

3. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations. Do not dispose of this chemical with household garbage or allow it to enter the sewage system[3].

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

    • The container should be made of a material compatible with the chemical and should have a secure lid.

  • Container Labeling:

    • Label the waste container with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., GHS07 for irritant).

    • Indicate the date when waste was first added to the container.

  • Waste Accumulation:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.

    • Keep the container tightly closed when not in use.

  • Decontamination of Labware:

    • Decontaminate any glassware or equipment that has come into contact with this compound.

    • Rinse the contaminated items with a suitable solvent (e.g., acetone or ethanol) in a fume hood.

    • Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.

  • Arranging for Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant[4].

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with accurate information about the waste, including its chemical composition and quantity.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and waste tracking.

4. Visualization of the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process A 1. Identify Waste (this compound & contaminated materials) B 2. Segregate Waste (Designated, compatible container) A->B C 3. Label Container (Chemical name, hazards, date) B->C D 4. Store Securely (Ventilated, designated area) C->D F 6. Contact EHS (Schedule waste pickup) D->F E 5. Decontaminate Labware (Collect rinse solvent as waste) E->B Contaminated Items G 7. Documentation (Record waste details) F->G H 8. Transfer to EHS (For approved disposal) G->H I 9. Final Disposal (Approved Waste Disposal Plant) H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 5-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber. Ensure gloves are unlined and elbow-length when handling solutions.[2]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[1][2][3]
Respiratory Protection Dust maskA NIOSH/MSHA approved N95 dust mask is recommended, especially when handling the solid form to avoid dust inhalation.[2]
Body Protection Protective clothingA lab coat or coveralls should be worn.[1] For significant splash potential, a chemical-resistant apron or suit is recommended.[4]
Foot Protection Closed-toe shoesChemical-resistant boots are recommended in areas with a risk of spills.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1][6]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Before starting, confirm all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe in dust.[1] Minimize dust generation and accumulation when working with the solid form.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

3. In Case of Exposure:

  • If Inhaled: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[1]

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1]

  • Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

2. Disposal Procedure:

  • Dispose of the contents and container to an approved waste disposal plant.[1][6]

  • Do not empty into drains or release into the environment.[1]

  • For spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_area Work in Ventilated Area (Fume Hood) check_ppe Inspect and Don Required PPE prep_area->check_ppe locate_safety Locate Eyewash & Safety Shower check_ppe->locate_safety handle_chem Handle Chemical (Avoid Contact & Inhalation) locate_safety->handle_chem wash_hands Wash Hands After Handling handle_chem->wash_hands exposure In Case of Exposure handle_chem->exposure collect_waste Collect Waste in Labeled Container wash_hands->collect_waste first_aid Administer First Aid (Inhalation, Skin, Eyes) exposure->first_aid medical Seek Medical Attention first_aid->medical dispose_properly Dispose via Approved Waste Facility collect_waste->dispose_properly

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-methyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.